molecular formula C24H20ClNO2 B15581241 Antitumor agent-80

Antitumor agent-80

货号: B15581241
分子量: 389.9 g/mol
InChI 键: DHOAEBBBHSQPBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antitumor agent-80 is a useful research compound. Its molecular formula is C24H20ClNO2 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H20ClNO2

分子量

389.9 g/mol

IUPAC 名称

4-(4-chlorophenyl)-5-methyl-3-[4-[(2-methylphenyl)methoxy]phenyl]-1,2-oxazole

InChI

InChI=1S/C24H20ClNO2/c1-16-5-3-4-6-20(16)15-27-22-13-9-19(10-14-22)24-23(17(2)28-26-24)18-7-11-21(25)12-8-18/h3-14H,15H2,1-2H3

InChI 键

DHOAEBBBHSQPBX-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Unveiling Antitumor Agent-80: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the discovery, synthesis, and biological evaluation of Antitumor agent-80, a novel psoralen (B192213) derivative identified as a promising candidate for anti-cancer therapy. The agent, also known as compound 3c, has demonstrated significant cytotoxic effects against human breast cancer cell lines. This document outlines the core scientific findings, experimental methodologies, and potential mechanisms of action to support further research and development in the field of oncology.

Discovery and Rationale

This compound (compound 3c) was developed as part of a research initiative to explore the anti-cancer potential of psoralen derivatives.[1] Psoralens are a class of naturally occurring compounds known for their photosensitizing properties and ability to intercalate with DNA.[2][3] The research aimed to synthesize and evaluate a series of novel psoralen derivatives with various substituents at the C-5 position to investigate their structure-activity relationship in both the presence and absence of UVA irradiation.[1]

The discovery process involved a systematic evaluation of these derivatives for their cytotoxic activity against a panel of human breast cancer cell lines: MDA-MB-231 (triple-negative), T47-D (ER+, PR+, HER2-), and SK-BR-3 (HER2+).[1] Among the synthesized compounds, the 4-bromobenzyl amide derivative, designated as this compound (compound 3c), exhibited the most potent "dark" cytotoxicity (activity without photoactivation) against the T47-D cell line.[1]

Synthesis of this compound (Compound 3c)

The synthesis of this compound is a multi-step process starting from commercially available psoralen. The general synthetic scheme involves the modification of the psoralen backbone to introduce a carboxylic acid functional group, which is then coupled with 4-bromobenzylamine.

A detailed, step-by-step synthesis protocol is required from the primary research paper to be fully elaborated here. This would include specific reagents, solvents, reaction times, temperatures, and purification methods (e.g., column chromatography, recrystallization) for each step leading to the final compound.

Biological Activity and Data

This compound has demonstrated significant and selective cytotoxic activity against breast cancer cell lines. The quantitative data from the primary study are summarized below for comparative analysis.

CompoundCell LineIC50 (µM) - Dark Cytotoxicity
This compound (3c) T47-D 10.14 [1]
Doxorubicin (Reference)T47-D1.46[1]
Tamoxifen Citrate (Reference)T47-D20.86[1]
Lapatinib (Reference)T47-D9.78[1]

Table 1: In vitro dark cytotoxicity of this compound and reference drugs against the T47-D breast cancer cell line.

The study also evaluated the phototoxicity of a related derivative, compound 3g (a furanylamide derivative), which showed high phototoxicity against SK-BR-3 cells (IC50 = 2.71 µM).[1] This highlights the potential for developing both light-activated and non-light-activated therapeutic agents from this psoralen scaffold.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the dark cytotoxicity of this compound is still under investigation. However, initial studies suggest the induction of apoptosis.[1] Morphological changes in treated cancer cells are indicative of programmed cell death.

Furthermore, molecular docking studies on a related, highly phototoxic derivative (3g) suggest a potential interaction with the active site of the HER2 protein.[1] This finding, while not directly demonstrated for this compound, points towards a possible mechanism involving the inhibition of key signaling pathways in cancer cell proliferation and survival. Psoralen compounds, in general, are known to interact with DNA, and this remains a potential mechanism for this compound.[2][3]

Below is a proposed logical workflow for the discovery and initial evaluation of this compound.

Antitumor_Agent_80_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Lead Compound Evaluation start Psoralen Starting Material synthesis Multi-step Synthesis of Psoralen Derivatives (including 3c) start->synthesis purification Purification & Structural Characterization (NMR, MS) synthesis->purification cytotoxicity In vitro Cytotoxicity Screening (Dark & Light-activated) purification->cytotoxicity cell_lines Breast Cancer Cell Lines (MDA-MB-231, T47-D, SK-BR-3) cytotoxicity->cell_lines lead_id Identification of Lead Compound 3c (this compound) cell_lines->lead_id ic50 IC50 Determination lead_id->ic50 apoptosis Apoptosis Induction Study lead_id->apoptosis docking Molecular Docking (on related compounds) lead_id->docking

Discovery and evaluation workflow for this compound.

A potential signaling pathway involved in the action of psoralen derivatives is illustrated below. This is a generalized pathway and requires specific experimental validation for this compound.

Psoralen_Derivative_Signaling_Pathway cluster_cell Cancer Cell Agent80 This compound HER2 HER2 Receptor Agent80->HER2 Potential Inhibition (Docking) DNA Nuclear DNA Agent80->DNA Potential Intercalation Proliferation Cell Proliferation HER2->Proliferation Inhibition Apoptosis Apoptosis DNA->Apoptosis

Proposed mechanism of action for psoralen derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the discovery of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human breast cancer cell lines (MDA-MB-231, T47-D, SK-BR-3) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound and other psoralen derivatives for a specified period (e.g., 48-72 hours). Control wells received the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the control, and IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assessment

The induction of apoptosis was qualitatively assessed by observing changes in cell morphology.

  • Cell Treatment: SK-BR-3 cells were treated with a specific concentration of the test compound.

  • Microscopic Observation: At various time points, the cells were observed under a light microscope.

  • Morphological Analysis: Cells were examined for characteristic signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

Conclusion and Future Directions

This compound (compound 3c) has emerged as a promising lead compound from a series of novel psoralen derivatives. Its significant dark cytotoxicity against the T47-D breast cancer cell line warrants further investigation. Future research should focus on:

  • Detailed Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of breast cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

  • Structure-Activity Relationship (SAR) Optimization: Synthesizing and evaluating further analogues to improve potency and selectivity.

The findings presented in this guide provide a solid foundation for the continued development of Anttumor agent-80 as a potential therapeutic agent for the treatment of breast cancer.

References

In Vitro Evaluation of Antitumor Agent-80: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Antitumor agent-80, a novel psoralen (B192213) derivative identified as compound 3c in recent anticancer research. This document details the experimental methodologies, presents key quantitative data, and illustrates the putative signaling pathways involved in its mechanism of action. This compound has demonstrated significant cytotoxic effects against human breast cancer cell lines, warranting further investigation as a potential therapeutic candidate.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound was evaluated against a panel of human breast cancer cell lines and a normal human lung fibroblast cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay. The results are summarized below.

Cell LineReceptor StatusThis compound (Compound 3c) IC50 (µM)Doxorubicin IC50 (µM)Tamoxifen (B1202) Citrate IC50 (µM)
T47-DER+, PR+, HER2-10.140.239.70
MDA-MB-231ER-, PR-, HER2-> 500.28> 50
SK-BR-3ER-, PR-, HER2+> 500.35> 50
MRC-5 (Normal)-> 502.5131.3

Experimental Protocols

Cell Culture

Human breast cancer cell lines (T47-D, MDA-MB-231, and SK-BR-3) and the normal human lung fibroblast cell line (MRC-5) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound, doxorubicin, or tamoxifen citrate. A vehicle control (DMSO) was also included.

  • The plates were incubated for 48 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Light-Activated Cytotoxicity Assay

The phototoxicity of this compound was assessed to determine if its cytotoxic effects are enhanced by UVA irradiation.

Procedure:

  • Cells were seeded in 96-well plates as described for the standard cytotoxicity assay.

  • After 24 hours, the medium was replaced with fresh medium containing the test compounds.

  • The plates were then exposed to UVA light (365 nm) for a specified duration. A parallel set of plates was kept in the dark as a control.

  • Following irradiation, the plates were incubated for 48 hours.

  • Cell viability was determined using the MTT assay as described above.

Apoptosis Assessment by Cellular Morphology

Changes in cell morphology indicative of apoptosis were observed using phase-contrast microscopy.

Procedure:

  • SK-BR-3 cells were seeded in 6-well plates and treated with various concentrations of the test compounds.

  • The cells were incubated for 48 hours.

  • Cellular morphology was observed and photographed using an inverted phase-contrast microscope. Apoptotic features such as cell shrinkage, rounding, and detachment were noted.

Signaling Pathways and Experimental Workflows

General Workflow for In Vitro Cytotoxicity Evaluation

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read calculate Calculate % viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Proposed Mechanism of Action Involving HER2

While the precise mechanism of this compound is still under investigation, related psoralen derivatives have been shown to interact with the HER2 signaling pathway. The following diagram depicts a simplified representation of the HER2 pathway and potential points of inhibition by antitumor agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation RAS Ras HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibition) Inhibitor->HER2

Caption: Simplified HER2 signaling pathway and potential inhibition.

This guide provides a foundational understanding of the in vitro evaluation of this compound. Further studies are required to fully elucidate its mechanism of action and to assess its therapeutic potential in preclinical and clinical settings.

In-Depth Technical Guide: Effects of Antitumor Agent-80 on the T47-D Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred effects of Antitumor agent-80, a psoralen (B192213) derivative, on the T47-D human breast cancer cell line. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the plausible signaling pathways involved in its antitumor activity.

Introduction to this compound

This compound, also identified as compound 3c, is a synthetic derivative of psoralen, specifically a 4-bromobenzyl amide derivative. Psoralens are a class of naturally occurring furanocoumarins known for their photosensitizing properties. However, recent research has highlighted the potential of psoralen derivatives to exhibit cytotoxic effects against cancer cells even in the absence of photoactivation, a phenomenon referred to as "dark cytotoxicity".[1][2][3] this compound has demonstrated notable dark cytotoxicity against the T47-D breast cancer cell line, which is an estrogen receptor (ER) positive and progesterone (B1679170) receptor (PR) positive luminal A subtype.

Quantitative Data Summary

The primary cytotoxic effect of this compound on the T47-D cell line has been quantified, providing a benchmark for its potency. The available data from in vitro studies is summarized in the table below.

ParameterCell LineValueReference
IC50 (Dark Cytotoxicity) T47-D10.14 µM[1][4]

Note: The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the T47-D cell population after a 48-hour treatment period without UVA irradiation. This activity is comparable to some established chemotherapeutic agents.[1]

Inferred Mechanism of Action and Signaling Pathways

While direct experimental evidence detailing the precise molecular mechanism of this compound in T47-D cells is limited, the known activities of other psoralen derivatives in breast cancer cells allow for the inference of a plausible mechanism of action. It is hypothesized that this compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways.

Induction of Apoptosis

Morphological changes observed in cancer cells treated with psoralen derivatives are consistent with the induction of apoptosis, or programmed cell death.[1] This process is likely mediated through the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Psoralen derivatives have been shown to influence the expression of these proteins, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of apoptosis.[5][6][7]

Modulation of Signaling Pathways

Psoralen derivatives are known to interfere with critical signaling cascades that regulate cell survival and proliferation in breast cancer.[8] The two primary pathways likely affected by this compound in T47-D cells are the PI3K/Akt and MAPK/ERK pathways.

  • PI3K/Akt Pathway: This pathway is frequently hyperactivated in breast cancer and plays a crucial role in promoting cell survival and proliferation. Some psoralen derivatives have been shown to inhibit the PI3K/Akt signaling cascade, leading to decreased cell viability.[8][9]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell growth and differentiation. Psoralens have been demonstrated to modulate this pathway, which can contribute to their antitumor effects.[10][11][12]

The following diagram illustrates the inferred signaling pathway for the action of this compound in T47-D cells.

Antitumor_Agent_80_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antitumor_agent_80 This compound (Compound 3c) Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) Antitumor_agent_80->Receptor Bcl2 Bcl-2 (Anti-apoptotic) Antitumor_agent_80->Bcl2 Bax Bax (Pro-apoptotic) Antitumor_agent_80->Bax PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl2->Bax CytoC Cytochrome c Bax->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Inferred signaling pathway of this compound in T47-D cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on the T47-D cell line.

Cell Culture
  • Cell Line: T47-D (human breast ductal carcinoma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: T47-D cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

MTT_Assay_Workflow A Seed T47-D cells in 96-well plate B Treat with This compound A->B C Incubate for 48h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: T47-D cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: T47-D cells are treated with this compound, and total protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Western_Blot_Workflow A Protein Extraction from treated T47-D cells B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis H->I

Workflow for Western blot analysis.

Conclusion and Future Directions

This compound (compound 3c) demonstrates significant cytotoxic effects against the T47-D breast cancer cell line in the absence of photoactivation. While the precise molecular mechanisms are still under investigation, it is plausible that its antitumor activity is mediated through the induction of apoptosis and the modulation of key pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.

Further research is warranted to confirm these inferred mechanisms. Specifically, future studies should focus on:

  • Quantifying the apoptotic cell population in T47-D cells following treatment with this compound using Annexin V/PI staining.

  • Assessing the activation of caspases (e.g., caspase-3, -7, -9) and the cleavage of PARP.

  • Investigating the expression levels of Bcl-2 family proteins to confirm the involvement of the intrinsic apoptotic pathway.

  • Performing detailed Western blot analyses to confirm the effects of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

A thorough understanding of the molecular targets and signaling pathways affected by this compound will be crucial for its further development as a potential therapeutic agent for estrogen receptor-positive breast cancer.

References

Preclinical Profile of Antitumor Agent-80: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Antitumor agent-80" is not a unique identifier and has been used in preclinical research to refer to at least three distinct investigational compounds: a psoralen (B192213) derivative termed Anticancer agent 80 (Compound 3c) , a multikinase inhibitor known as AD80 , and a C-terminal Hsp90 inhibitor identified as L80 (also reported as NCT-80) . This technical guide provides an in-depth overview of the preclinical data available for each of these agents, targeting researchers, scientists, and drug development professionals.

Anticancer Agent 80 (Compound 3c): A Novel Psoralen Derivative

Anticancer agent 80 (Compound 3c) is a novel psoralen derivative investigated for its potential in treating breast cancer. Psoralens are a class of compounds known for their photosensitizing properties, but recent studies have also highlighted their anticancer activities in the absence of photoactivation.

Data Presentation

Table 1: In Vitro Cytotoxicity of Anticancer Agent 80 (Compound 3c)

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. MRC-5
T47-DEstrogen-positive Breast Cancer10.14> 11.9
MDA-MB-231Triple-Negative Breast Cancer> 100-
SK-BR-3HER2-positive Breast Cancer> 100-
MRC-5Normal Human Fetal Lung Fibroblast> 121-

Data sourced from Aekrungrueangkit C, et al., 2022.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human breast cancer cell lines (T47-D, MDA-MB-231, SK-BR-3) and a normal human fetal lung fibroblast cell line (MRC-5) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Anticancer agent 80 (Compound 3c) for 48 hours.

  • Viability Assessment: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. The selectivity index (SI) was determined by dividing the IC50 value in the normal cell line by the IC50 value in the cancer cell line.[1]

Mandatory Visualization

G Proposed Mechanism of Psoralen Derivatives cluster_0 Psoralen Derivative (Compound 3c) cluster_1 Cancer Cell Compound 3c Compound 3c Aromatase Aromatase Compound 3c->Aromatase Inhibition Estrogen Receptor Estrogen Receptor Aromatase->Estrogen Receptor Reduces Estrogen Production Cell Proliferation Cell Proliferation Estrogen Receptor->Cell Proliferation Stimulates

Proposed mechanism of action for psoralen derivatives.

AD80: A Multikinase Inhibitor

AD80 is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant anti-neoplastic properties in various cancer models, including colorectal, pancreatic, and hematological malignancies. Its mechanism of action involves the inhibition of several key signaling pathways that are often dysregulated in cancer.

Data Presentation

Table 2: In Vitro Efficacy of AD80 in Colorectal Cancer Cells

Cell LineMolecular SubtypeIC50 (µM) after 72h
HCT116KRAS mutant, PIK3CA mutant0.44
HT29BRAF mutant, PIK3CA mutant0.38
Caco-2KRAS wild-type, BRAF wild-type0.98

Data interpretation based on Machado-Neto JA, et al., 2022.[2]

Table 3: Kinase Inhibitory Profile of AD80

Target KinaseIC50 (nM)
RET (wild-type)4
RET (V804M mutant)0.4
RET (V804L mutant)0.6

Data sourced from BenchChem.[3]

Experimental Protocols

Clonogenicity Assay

  • Cell Seeding: Colorectal cancer cells were seeded at a low density in 6-well plates.

  • Treatment: Cells were treated with AD80 at various concentrations for a specified period.

  • Colony Formation: The medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for 10-14 days until visible colonies formed.

  • Staining and Quantification: Colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was then counted.[2]

Western Blot Analysis

  • Protein Extraction: Cells were treated with AD80, and total protein was extracted using lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of mTOR, S6RP, ERK1/2) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Mandatory Visualization

G AD80 Signaling Pathway Inhibition cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MAPK Pathway cluster_2 Cellular Effects AD80 AD80 S6K S6K AD80->S6K Inhibits RAF RAF AD80->RAF Inhibits Proliferation Proliferation Apoptosis Apoptosis AD80->Apoptosis Induces PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->S6K S6RP S6RP S6K->S6RP S6RP->Proliferation MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->Proliferation

Signaling pathways inhibited by AD80.

L80 / NCT-80: A C-Terminal Hsp90 Inhibitor

L80, also referred to as NCT-80, is a novel synthetic deguelin-based compound that functions as a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. By inhibiting Hsp90, L80/NCT-80 leads to the degradation of these client proteins, thereby exerting its antitumor effects. This agent has been primarily investigated in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).

Data Presentation

Table 4: In Vitro Efficacy of L80/NCT-80 in TNBC and NSCLC Cell Lines

Cell LineCancer TypeAssayEndpointResult
MDA-MB-231TNBCCell ViabilityIC50~5 µM
H1299NSCLCColony FormationInhibitionSignificant
A549NSCLCCell MigrationInhibitionSignificant

Data interpretation based on Lee HJ, et al., 2022 and Im CN, et al., 2019.[4][5]

Table 5: In Vivo Efficacy of L80 in a TNBC Orthotopic Allograft Model

Treatment GroupTumor Volume ReductionLung Metastasis Reduction
L80 (dose not specified)SignificantSignificant

Data interpretation based on Im CN, et al., 2019.[4]

Experimental Protocols

Sphere Formation Assay

  • Cell Culture: TNBC cells were cultured in serum-free sphere-forming medium in ultra-low attachment plates.

  • Treatment: Cells were treated with L80 at various concentrations.

  • Sphere Formation: After 7-10 days, the number and size of mammospheres were observed and quantified under a microscope. This assay assesses the self-renewal capacity of cancer stem-like cells.[4]

In Vivo Orthotopic Allograft Model

  • Cell Implantation: Murine TNBC cells (e.g., 4T1) enriched for breast cancer stem-like cells were implanted into the mammary fat pads of female BALB/c mice.

  • Treatment: Once tumors were established, mice were treated with L80 or a vehicle control.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Metastasis Assessment: At the end of the study, lungs and other organs were harvested to assess for metastatic nodules.[4]

Mandatory Visualization

G L80/NCT-80 Experimental Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines (TNBC, NSCLC) Treatment_L80 Treat with L80/NCT-80 Cell_Culture->Treatment_L80 Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_L80->Viability_Assay Colony_Assay Colony Formation Assay Treatment_L80->Colony_Assay Sphere_Assay Sphere Formation Assay Treatment_L80->Sphere_Assay Migration_Assay Migration Assay Treatment_L80->Migration_Assay Mouse_Model Orthotopic Allograft Mouse Model Treatment_In_Vivo Administer L80 Mouse_Model->Treatment_In_Vivo Tumor_Measurement Measure Tumor Growth Treatment_In_Vivo->Tumor_Measurement Metastasis_Analysis Analyze Metastasis Tumor_Measurement->Metastasis_Analysis

Experimental workflow for preclinical evaluation of L80/NCT-80.

References

Pharmacokinetics of Orally Active Antitumor Agent: A Technical Overview of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of Osimertinib (B560133), a third-generation, orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is highly selective for both EGFR-TKI sensitizing mutations and the T790M resistance mutation, which are critical in the treatment of non-small cell lung cancer (NSCLC).[1][2] This document details the absorption, distribution, metabolism, and excretion (ADME) profile of Osimertinib, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Osimertinib has been extensively characterized in both preclinical species and humans. The following tables summarize key pharmacokinetic parameters.

Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)
ParameterValueReference
Absorption
Median Time to Maximum Plasma Concentration (Tmax)~6 hours[1][3]
Absolute Oral Bioavailability69.8%[1][4]
Distribution
Volume of Distribution at Steady State (Vss/F)918 L[2][3]
Plasma Protein Binding95%[3]
Metabolism
Primary Metabolic PathwaysOxidation and dealkylation[1]
Primary Metabolizing EnzymesCYP3A4/5[2][5]
Active MetabolitesAZ5104, AZ7550 (~10% of parent exposure each)[2][5]
Excretion
Route of EliminationFeces (68%), Urine (14%)[6]
Unchanged Drug in Excreta~2%[6]
Elimination
Mean Elimination Half-life (t½)~48 hours[5][6]
Apparent Oral Clearance (CL/F)14.3 L/h[5][6]
Accumulation~3-fold with once-daily dosing[2][6]
Time to Steady State~15 days[2][6]
Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib
SpeciesDose (mg/kg)Cmax (ng/mL)AUC0-24h (ng·h/mL)Brain-to-Plasma RatioReference
Mouse25 (oral)---[7]
Rat5, 8, 10 (oral)---[8]
Cynomolgus Monkey---Markedly greater than other EGFR-TKIs[9][10]

Specific Cmax and AUC values for preclinical models are often study-dependent and were not consistently reported in a comparable format across the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the evaluation of Osimertinib.

In Vivo Pharmacokinetic Studies in Animals
  • Animal Models: Studies have utilized various animal models, including CD-1 mice, Swiss athymic nu-nu (nude) mice, SCID mice, and rats.[7][8]

  • Dosing: Osimertinib is typically dissolved in a vehicle suitable for oral or intravenous administration. For oral dosing in mice, a common vehicle is 1% Polysorbate 80 in water.[7] Doses in preclinical studies have ranged from 1 to 25 mg/kg.[7]

  • Sample Collection: Blood samples are collected at multiple time points post-dosing via appropriate methods (e.g., tail vein, retro-orbital sinus). Plasma is separated by centrifugation and stored, often at -80°C, until analysis.[11] For tissue distribution studies, animals are euthanized at selected time points, and tissues (e.g., brain, lung) are collected.[8]

  • Bioanalysis: Plasma and tissue homogenate concentrations of Osimertinib and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Human Pharmacokinetic Studies
  • Study Design: Clinical pharmacokinetic data for Osimertinib has been derived from various Phase I, II, and III studies (e.g., AURA, FLAURA).[2][13] These are typically open-label studies involving patients with advanced NSCLC.

  • Dosing: Patients receive oral doses of Osimertinib, with 80 mg once daily being the recommended dose.[13][14]

  • Sample Collection: Blood samples are collected at pre-specified time points, both after a single dose and at steady-state, to determine the full pharmacokinetic profile.[14]

  • Bioanalysis: Quantification of Osimertinib and its metabolites in human plasma is performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[11][15]

Bioanalytical Method for Quantification of Osimertinib

A common method for the quantification of Osimertinib in plasma involves the following steps:

  • Sample Preparation: Protein precipitation is a frequently used method for plasma sample cleanup. This is often achieved by adding a solvent like methanol (B129727) to the plasma sample, which also contains an internal standard (e.g., pazopanib (B1684535) or sorafenib).[11][12] The sample is then vortexed and centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system. Separation is achieved on a reverse-phase column (e.g., a C18 column).[11][12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic component (e.g., ammonium acetate in methanol with formic acid) is used to separate Osimertinib and the internal standard from endogenous plasma components.[11][15]

  • Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[11] The analytes are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Validation: The method is fully validated according to regulatory guidelines (e.g., FDA and EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[16]

Mechanism of Action and Signaling Pathways

Osimertinib exerts its antitumor effect by irreversibly inhibiting the kinase activity of mutant EGFR.[17] This blockade prevents the downstream signaling cascades that drive tumor cell proliferation and survival.[1][17]

EGFR Signaling Pathway Inhibition by Osimertinib

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PK_Workflow Dosing Oral Dosing of Animal Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Report Data Reporting (Cmax, AUC, t½) PK_Analysis->Report

References

Molecular Docking of Antitumor Agent-80: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies concerning Antitumor agent-80, a compound identified as a psoralen (B192213) derivative with potential anticancer properties. The document outlines the methodologies employed in computational assessments, summarizes key findings from relevant research, and visualizes the associated molecular pathways and experimental workflows.

Introduction to this compound

This compound, also known as Compound 3c, is a synthetic psoralen derivative, specifically a 4-bromobenzyl amide derivative.[1] Psoralens are a class of naturally occurring furocoumarins known for their photosensitizing effects, but they have also been investigated for their anticancer activities independent of photoactivation.[1] In preclinical studies, this compound has demonstrated notable cytotoxicity against the T47-D human breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 10.14 µM.[1] This activity profile has prompted further investigation into its mechanism of action at the molecular level, with a particular focus on its interaction with cancer-related protein targets.

Putative Molecular Target: HER2

Computational studies on a series of psoralen derivatives, including the class of compounds to which this compound belongs, have identified the Human Epidermal Growth Factor Receptor 2 (HER2) as a plausible molecular target.[1] HER2, also known as ErbB2, is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumor cell proliferation, survival, and differentiation. The inhibition of HER2 is a well-established therapeutic strategy in oncology. Molecular docking simulations have been employed to elucidate the binding interactions between psoralen derivatives and the ATP-binding site of the HER2 kinase domain.[1]

Below is a diagram illustrating the simplified HER2 signaling pathway, which is implicated in cell proliferation and survival.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified HER2 Signaling Pathway

Molecular Docking Experimental Protocol

The following protocol is based on the methodologies reported for the molecular docking of psoralen derivatives against the HER2 kinase domain.[1]

3.1. Software and Force Fields:

  • Docking Software: AutoDock Vina[1]

  • Visualization Software: PyMOL, Discovery Studio

3.2. Ligand Preparation:

  • The 2D structure of this compound (4-bromobenzyl amide psoralen derivative) is sketched using chemical drawing software (e.g., ChemDraw).

  • The 2D structure is converted to a 3D structure.

  • Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges are calculated, and non-polar hydrogens are merged.

  • The rotatable bonds are defined to allow for conformational flexibility during docking.

3.3. Protein Preparation:

  • The crystal structure of the HER2 kinase domain is obtained from the Protein Data Bank (PDB ID: 3PP0).[1]

  • All water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogens and Kollman charges are added to the protein structure.

  • The protein is prepared for docking by defining the grid box. The grid box is centered on the ATP-binding site, encompassing the key active site residues.

3.4. Docking Simulation:

  • The prepared ligand and protein files are used as input for AutoDock Vina.

  • The docking simulation is performed, with the program exploring various conformations of the ligand within the defined grid box.

  • The simulation yields multiple binding poses for the ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol.

The workflow for this molecular docking protocol is illustrated in the diagram below.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation (this compound) cluster_protein Protein Preparation (HER2) cluster_docking Docking & Analysis L1 2D Structure L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Charge Addition L3->L4 D1 Run AutoDock Vina L4->D1 P1 Obtain Crystal Structure (PDB: 3PP0) P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Define Grid Box P3->P4 P4->D1 D2 Analyze Binding Poses D1->D2 D3 Identify Key Interactions D2->D3

Molecular Docking Experimental Workflow

Quantitative Data and Binding Interactions

While the specific docking score for this compound (Compound 3c) is detailed in the supplementary materials of the primary research, the main publication provides results for analogous psoralen derivatives docked into the same HER2 active site.[1] This data is crucial for understanding the potential binding mode of this compound.

CompoundIC50 (µM) vs. SK-BR-3 (HER2+)Docking Score (kcal/mol)Key Interacting Residues (HER2)
8-MOP (Parent Compound)24.66-7.9Not specified in detail
Compound 3g2.71-9.4Met801, Asp863
Compound 3j3.05-8.3Met801, Asp863
This compound (3c) Not specified for SK-BR-3Data in SupplementaryLikely similar to 3g and 3j

Data sourced from Aekrungrueangkit C, et al. Sci Rep. 2022.[1]

The more potent compounds, 3g and 3j, formed hydrogen bonds with the backbone of Met801 and the side chain of Asp863 within the HER2 ATP-binding pocket.[1] It is highly probable that this compound, given its structural similarity, engages in similar interactions. The bromobenzyl amide moiety of this compound likely occupies the hydrophobic pocket of the active site, contributing to its binding affinity.

Conclusion

Molecular docking studies suggest that this compound (Compound 3c) is a potential inhibitor of the HER2 kinase domain. The computational protocol, utilizing software such as AutoDock Vina, provides a framework for predicting the binding affinity and interaction patterns of this compound. Although the precise binding energy for this compound is located in supplementary research data, the analysis of analogous compounds strongly indicates that it binds within the ATP-binding site of HER2, interacting with key residues such as Met801 and Asp863. These findings support the further investigation of this compound as a potential therapeutic agent targeting HER2-positive cancers. Future work should focus on experimental validation of this interaction and optimization of the psoralen scaffold to enhance binding affinity and anticancer efficacy.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-80

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Antitumor agent-80" is not uniquely assigned to a single compound in publicly available scientific literature. This document synthesizes data for two distinct compounds referred to as "Anticancer agent 80 (Compound 3c)" and "AD80," a multikinase inhibitor. Researchers should verify the specific agent they are working with before applying these protocols.

Compound Overview and Data Presentation

Anticancer agent 80 (Compound 3c)

This compound is described as an anticancer agent with noted cytotoxicity against the T47-D breast cancer cell line.

Table 1: In Vitro Cytotoxicity of Anticancer agent 80 (Compound 3c)

Cell LineCancer TypeIC50 (µM)
T47-DBreast Cancer10.14[1]
AD80 (Multikinase Inhibitor)

AD80 is a multikinase inhibitor investigated for its potential in colorectal cancer (CRC) therapy.[2] It has been shown to selectively reduce the viability of CRC cells by targeting key signaling pathways.[2]

Table 2: Effects of AD80 on Colorectal Cancer Cells [2]

Experimental ObservationEffect
Cell ViabilitySelectively reduced in CRC cells
ClonogenicityInhibition of colony number and size
Cell CycleG2/M arrest
DNA DamageIncreased
ApoptosisIncreased
S6RP PhosphorylationInhibited

Mechanism of Action and Signaling Pathways

Anticancer agent 80 (Compound 3c)

The precise mechanism of action and the affected signaling pathways for "Anticancer agent 80 (Compound 3c)" are not detailed in the available search results.

AD80 (Multikinase Inhibitor)

AD80 functions as a multikinase inhibitor, demonstrating its antitumor effects by modulating critical signaling pathways that are often dysregulated in colorectal cancer.[2] Specifically, AD80 has been shown to impact the PI3K/AKT/mTOR and MAPK (ERK1/2) signaling pathways, which are upregulated in many CRC models.[2] The inhibition of these pathways leads to downstream effects such as cell cycle arrest, induction of apoptosis, and a reduction in protein synthesis, collectively contributing to the antitumor activity of AD80.[2]

AD80_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects AD80 AD80 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway AD80->PI3K_AKT_mTOR Inhibits MAPK MAPK (ERK1/2) Pathway AD80->MAPK Inhibits G2M_Arrest G2/M Arrest PI3K_AKT_mTOR->G2M_Arrest Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Protein_Synthesis Inhibition of Protein Synthesis MAPK->Protein_Synthesis

Caption: Signaling pathway of the multikinase inhibitor AD80.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate antitumor agents. These should be optimized for the specific cell lines and compounds being investigated.

Cell Culture Protocol

This protocol provides a general guideline for culturing cancer cell lines. Specific media and supplements may vary depending on the cell line.

Materials:

  • Cancer cell line of interest (e.g., T47-D, various colorectal cancer lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium and centrifuge to pellet the cells.

  • Cell Seeding: Resuspend the cell pellet in fresh complete medium and seed into a culture flask at the recommended density.

  • Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells for seeding into new flasks.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with an antitumor agent using the MTT assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Antitumor agent (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the antitumor agent in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The IC50 value can be calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution after treatment with an antitumor agent.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating an antitumor agent.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., T47-D, CRC lines) Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound (Serial Dilutions) Treatment Treat Cells with Agent Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot) Incubation->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Pathway_Analysis Identify Affected Pathways Mechanism->Pathway_Analysis

References

Antitumor agent-80 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor agent-80 is a potent and selective, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers makes it a key target for therapeutic intervention.[1][2] this compound acts as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][3] This action blocks the recruitment and activation of downstream effectors like the serine/threonine kinase Akt, leading to the inhibition of tumor cell growth and survival.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo preclinical research.

Physicochemical and Potency Data

Quantitative data for this compound, based on the well-characterized PI3K inhibitor Pictilisib (GDC-0941), are summarized below for ease of reference in experimental design.

Table 1: Physicochemical Properties and Solubility
PropertyValueSource
Molecular Weight 513.64 g/mol [2]
Appearance Crystalline solidN/A
Solubility in DMSO ≥ 40 mg/mL (~78 mM)[4]
Solubility in Ethanol Insoluble (<1 mg/mL)[5]
Solubility in Water Insoluble (<1 mg/mL)[5]
Table 2: In Vitro Potency and Cellular Activity
ParameterTarget / Cell LineIC50 / GI50 ValueSource
Enzymatic IC50 PI3Kα3 nM[1][2]
PI3Kδ3 nM[1][2]
PI3Kβ33 nM[1][2]
PI3Kγ75 nM[1][2]
Cellular pAkt (S473) Inhibition IC50 MDA-MB-36128 nM[2]
PC337 nM[2]
U87MG46 nM[2]
Cell Growth Inhibition GI50 A2780 (Ovarian)0.14 µM[2]
PC3 (Prostate)0.28 µM[2]
MDA-MB-361 (Breast)0.72 µM[2]
U87MG (Glioblastoma)0.95 µM[2]

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound inhibits PI3K, a central node in a signaling cascade that promotes cancer cell survival and proliferation. The diagram below illustrates the pathway and the point of inhibition.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110 PDK1 PDK1 PIP3->PDK1 Activation mTORC2 mTORC2 PIP3->mTORC2 Activation PI3K->PIP2 Agent80 This compound Agent80->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition Akt Akt PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival Akt->Proliferation Promotes mTORC1->Proliferation Drives mTORC2->Akt Phosphorylation (S473) GF Growth Factors GF->RTK Activation

PI3K Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound powder (MW: 513.64 g/mol )

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL, or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Weighing: Tare a sterile polypropylene tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

  • Add the calculated volume of high-purity DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect for complete dissolution. The solubility in DMSO is high (≥78 mM), so a clear solution should be achievable.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To dilute the DMSO stock solution into cell culture medium for treating cells in proliferation, apoptosis, or signaling assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.

  • Sterile serological pipettes and pipette tips.

Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Example Dilution for 10 µM: To prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of the test agent.

  • Application to Cells: Immediately add the prepared working solutions (or vehicle control) to the cells. For example, in a 96-well plate format, a common procedure is to add 100 µL of a 2X final concentration drug solution to 100 µL of medium already in the well.

Protocol 3: Preparation of Formulation for In Vivo Animal Studies (Oral Gavage)

Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration in rodent models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sonicator

Methodology: This protocol describes the preparation of a common vehicle formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5][6] This vehicle is effective for solubilizing hydrophobic compounds for oral dosing.

  • Vehicle Preparation: In a sterile glass vial, prepare the vehicle by adding the components sequentially while stirring.

    • Add 40% of the final volume as PEG300.

    • Add 5% of the final volume as Tween 80.

    • Add 10% of the final volume as DMSO.

    • Mix thoroughly until a clear, homogenous solution is formed.

  • Drug Dissolution: Weigh the required amount of this compound powder and add it to the premixed vehicle (DMSO/PEG300/Tween 80). Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.

  • Final Formulation: Slowly add the final 45% of the volume as sterile saline or WFI to the drug-vehicle mixture while stirring continuously. The final formulation should be a clear, homogenous solution.

    • Note: If precipitation occurs upon addition of the aqueous component, gentle warming or sonication may be required. It is crucial to ensure the final formulation is a clear solution before administration.

  • Dosing and Administration:

    • The typical oral dose in mouse xenograft models ranges from 50 mg/kg to 150 mg/kg, administered once daily.[2][7][8]

    • Calculate the required volume for each animal based on its body weight and the final concentration of the drug in the formulation.

    • Administer the formulation via oral gavage. Prepare the formulation fresh daily if stability is a concern.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical assessment of this compound, from initial compound handling to in vivo efficacy studies.

Workflow cluster_prep Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solub Solubility Testing (DMSO, Ethanol, Aqueous) Stock Prepare High-Conc. Stock in DMSO (e.g., 20 mM) Solub->Stock Dilute_vitro Dilute Stock in Culture Medium Stock->Dilute_vitro Formulate Prepare Oral Formulation (e.g., DMSO/PEG300/Tween80/Saline) Stock->Formulate CellAssay Cell-Based Assays (e.g., 72h incubation) Dilute_vitro->CellAssay Viability Viability/Proliferation (e.g., CellTiter-Glo) Determine GI50 CellAssay->Viability Signaling Target Engagement (e.g., Western Blot for pAkt) Determine IC50 CellAssay->Signaling Viability->Formulate Positive result informs in vivo studies Dosing Daily Oral Dosing (e.g., 75 mg/kg) Formulate->Dosing Xenograft Tumor Xenograft Model (e.g., U87MG cells in mice) Xenograft->Dosing Efficacy Measure Tumor Growth and Body Weight Dosing->Efficacy PD Pharmacodynamics (PD) (Tumor pAkt levels) Dosing->PD

References

Application Note: Analysis of Apoptosis Markers by Western Blot Following Antitumor Agent-80 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a key hallmark of cancer, contributing to tumor development and resistance to therapy.[1] Many antitumor agents are designed to selectively induce apoptosis in cancer cells.[1] Antitumor agent-80 is a novel therapeutic compound under investigation for its potential to trigger apoptosis in malignant cells.

Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from complex mixtures like cell lysates.[2][3][4] This method is ideal for studying the molecular mechanisms of drug action.[1][5] This application note provides a detailed protocol for using Western blot analysis to assess the effects of this compound on key protein markers involved in the apoptotic signaling cascade. The primary markers for this analysis include the Bcl-2 family of proteins (Bcl-2, Bax), caspases (Caspase-9, Caspase-3), and Poly (ADP-ribose) polymerase (PARP).[6][7]

Apoptotic Signaling Pathways

Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[8][9] Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10] this compound is hypothesized to induce apoptosis primarily through the intrinsic pathway by modulating the balance of pro- and anti-apoptotic Bcl-2 family proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid tBid Caspase8->Bid cleavage Antitumor_Agent_80 This compound Bcl2 Bcl-2 (Anti-apoptotic) Antitumor_Agent_80->Bcl2 inhibition Bax Bax (Pro-apoptotic) Antitumor_Agent_80->Bax activation DNA_Damage Intracellular Stress (e.g., DNA Damage) DNA_Damage->Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome assembly with Pro-caspase-9 Caspase9 Active Caspase-9 Apoptosome->Caspase9 cleavage Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 cleavage PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis Caspase3->Apoptosis cleavage of cellular substrates Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Bid->Bax activation

Caption: The apoptotic signaling cascade.

Experimental Workflow

The process of analyzing apoptosis markers using Western blot involves several distinct stages, from sample preparation to final data analysis. Each step must be carefully performed to ensure reliable and reproducible results.

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Select an appropriate cancer cell line (e.g., HeLa, A549, MCF-7).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with increasing concentrations of the agent (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO only) at the same concentration as the highest drug treatment.

2. Protein Extraction (Cell Lysis)

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the total protein) to a new, clean tube and store it at -80°C.

3. Protein Quantification

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer’s instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel (the gel percentage depends on the target protein's molecular weight). Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

5. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (see Table 2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in 5% milk/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

Data Presentation and Interpretation

The effect of this compound on apoptosis markers should be quantified by densitometry analysis of the Western blot bands. The intensity of each target protein band is normalized to a loading control (e.g., β-actin or GAPDH) to correct for loading variations.

Table 1: Hypothetical Quantitative Western Blot Data The following table summarizes the expected results for key apoptosis markers in a cancer cell line treated with this compound for 48 hours. Data is presented as the mean fold change relative to the vehicle control (0 µM).

Target Protein0 µM (Control)5 µM10 µM20 µMExpected Change with Treatment
Bcl-2 (26 kDa)1.00 ± 0.080.72 ± 0.060.45 ± 0.050.21 ± 0.04Decrease
Bax (20 kDa)1.00 ± 0.111.65 ± 0.142.48 ± 0.213.95 ± 0.29Increase
Cleaved Caspase-9 (37 kDa)1.00 ± 0.052.10 ± 0.184.35 ± 0.337.80 ± 0.51Increase
Cleaved Caspase-3 (17/19 kDa)1.00 ± 0.093.50 ± 0.256.80 ± 0.4911.20 ± 0.87Increase
Cleaved PARP (89 kDa)1.00 ± 0.124.15 ± 0.318.20 ± 0.6214.50 ± 1.10Increase
β-actin (42 kDa)1.00 ± 0.041.02 ± 0.050.98 ± 0.061.01 ± 0.04No Change (Loading Control)

Interpretation of Results:

  • Bcl-2 Family: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax suggests the activation of the intrinsic apoptotic pathway.[12]

  • Caspase Cleavage: The appearance and increase of cleaved forms of initiator caspase-9 and executioner caspase-3 indicate the activation of the caspase cascade.[10][13][14] Antibodies specific to the cleaved fragments are crucial for detecting activation.[13][14]

  • PARP Cleavage: PARP is a key substrate for activated caspase-3.[15] An increase in the 89 kDa cleaved PARP fragment is a hallmark of apoptosis.[15][16]

Table 2: Recommended Antibodies for Western Blot

Target ProteinHost SpeciesRecommended DilutionSupplier (Example)Catalog # (Example)
Bcl-2Rabbit1:1000Cell Signaling Technology#4223
BaxRabbit1:1000Cell Signaling Technology#5023
Cleaved Caspase-9Rabbit1:1000Cell Signaling Technology#9509
Cleaved Caspase-3Rabbit1:1000Cell Signaling Technology#9661
PARPRabbit1:1000Cell Signaling Technology#9542
Cleaved PARPRabbit1:1000Cell Signaling Technology#5625
β-actinMouse1:5000Sigma-AldrichA5441
Anti-rabbit IgG (HRP-linked)Goat1:2000Cell Signaling Technology#7074
Anti-mouse IgG (HRP-linked)Horse1:2000Cell Signaling Technology#7076

References

Application Notes and Protocols for In Vivo Xenograft Model of Antitumor Agent-80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-80 is an investigational small molecule inhibitor targeting multiple kinase signaling pathways implicated in tumorigenesis and cell proliferation.[1] Dysregulation of pathways such as PI3K/AKT/mTOR and MAPK is a common feature in a variety of human cancers, leading to uncontrolled cell growth, survival, and therapeutic resistance.[1] Preclinical evaluation of this compound's efficacy and pharmacodynamics is crucial, and in vivo xenograft models are a gold standard for this purpose.[2]

This document provides a detailed protocol for establishing and utilizing a cell line-derived xenograft (CDX) mouse model to study the antitumor effects of this compound.[3] These models are instrumental in the early stages of drug development, helping to identify promising therapeutic candidates for further investigation.[3]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

This compound is a multi-kinase inhibitor that has been shown to modulate the PI3K/AKT/mTOR and MAPK signaling pathways.[1] In many cancer cells, these pathways are hyperactivated, leading to increased phosphorylation of key downstream effectors like mTOR, P70S6K, S6RP, 4EBP1, and ERK1/2.[1] By inhibiting upstream kinases in these cascades, this compound can induce G2/M cell cycle arrest, promote DNA damage, and trigger apoptosis in cancer cells.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival P70S6K P70S6K mTOR->P70S6K 4EBP1 4EBP1 mTOR->4EBP1 S6RP S6RP P70S6K->S6RP Protein Synthesis Protein Synthesis S6RP->Protein Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->PI3K Inhibition This compound->MEK Inhibition

Caption: PI3K/AKT/mTOR and MAPK signaling pathways and the inhibitory action of this compound.

Data Presentation: Dose-Ranging Efficacy Study

The following tables summarize representative data on the in vivo efficacy of this compound in a colorectal cancer xenograft model.

Table 1: Monotherapy Efficacy of this compound in a Colorectal Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Oral (p.o.)Daily1250 ± 150-
This compound10Oral (p.o.)Daily875 ± 11030
This compound25Oral (p.o.)Daily500 ± 8560
This compound50Oral (p.o.)Daily250 ± 5080

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDosage (mg/kg)Mean Body Weight (g) at Day 0 (± SEM)Mean Body Weight (g) at Day 21 (± SEM)Percent Change in Body Weight
Vehicle Control-20.1 ± 0.522.5 ± 0.6+11.9%
This compound1020.3 ± 0.422.6 ± 0.5+11.3%
This compound2520.2 ± 0.521.8 ± 0.7+7.9%
This compound5020.4 ± 0.620.1 ± 0.8-1.5%

Experimental Protocols

The successful execution of an in vivo xenograft study involves several critical steps, from cell line selection to data analysis.[4]

cluster_setup Experiment Setup cluster_execution Study Execution cluster_analysis Data Analysis Cell Culture Cell Culture Animal Acclimatization Animal Acclimatization Cell Culture->Animal Acclimatization Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Endpoint Endpoint Treatment->Endpoint Treatment->Endpoint Data Collection Data Collection Endpoint->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Reporting Reporting Statistical Analysis->Reporting

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.[2]

Materials and Reagents
  • Cell Line: Human colorectal cancer cell line (e.g., HCT116)

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.[5]

  • Cell Culture Media: As recommended for the specific cell line (e.g., McCoy's 5A) with 10% FBS and antibiotics.

  • This compound: Supplied as a powder for formulation.

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).[2]

  • Other Reagents: Trypsin-EDTA, PBS, Matrigel (optional).

Detailed Method
  • Cell Culture and Preparation

    • Culture human cancer cells under standard conditions.[5]

    • Harvest cells during the logarithmic growth phase (70-80% confluency).[4][6]

    • Wash cells with PBS and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • For subcutaneous injection, an equal volume of Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Animal Handling and Tumor Implantation

    • Acclimatize animals for at least one week before the experiment.[4][5]

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

    • Monitor the animals for tumor growth.

  • Tumor Monitoring and Randomization

    • Measure tumor dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).[5][6]

  • Drug Formulation and Administration

    • Prepare this compound fresh daily or as per its stability data.[2]

    • Suspend the required amount of powder in the vehicle solution by vortexing or sonicating to achieve a homogenous suspension.[2]

    • Administer the formulation or vehicle control to the respective groups via oral gavage daily.

  • Data Collection and Endpoints

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis and Reporting

    • Calculate the mean tumor volume ± standard error of the mean (SEM) for each group at each time point.

    • Determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences between groups using appropriate statistical tests (e.g., ANOVA, t-test).

    • Present the data clearly in tables and graphs.[4]

Conclusion

This application note provides a comprehensive framework for designing and executing in vivo xenograft studies with the multi-kinase inhibitor, this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data essential for the preclinical evaluation of this promising anti-cancer agent.

References

Application Note: Measuring Tumor Growth Inhibition by Antitumor Agent-80

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for evaluating the in vitro and in vivo efficacy of a model compound, Antitumor Agent-80, a potent and selective inhibitor of the MAPK/ERK signaling pathway.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound is a targeted inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling cascade. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby preventing downstream signaling that promotes tumorigenesis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Inhibitor->MEK Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound.

In Vitro Efficacy Assessment

Cell Viability Assay for IC50 Determination

This protocol determines the concentration of this compound required to inhibit 50% of cancer cell growth (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Western Blot for Pathway Modulation

This protocol verifies that this compound inhibits the phosphorylation of ERK.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH).

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In_Vitro_Workflow cluster_ic50 IC50 Determination cluster_wb Western Blot Analysis seed_96 Seed Cells (96-well plate) treat_72h Treat with Agent-80 (72 hours) seed_96->treat_72h mtt_assay MTT Assay treat_72h->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 seed_6 Seed Cells (6-well plate) treat_2h Treat with Agent-80 (2 hours) seed_6->treat_2h lyse Cell Lysis treat_2h->lyse sds_page SDS-PAGE & Transfer lyse->sds_page immunoblot Immunoblot for p-ERK & total-ERK sds_page->immunoblot

Caption: Workflow for in vitro assessment of this compound.

In Vivo Efficacy Assessment

Xenograft Mouse Model Protocol

This protocol evaluates the in vivo antitumor activity of this compound in a subcutaneous xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells (in 100 µL of PBS/Matrigel mixture) into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Group: Administer the vehicle solution (e.g., 0.5% HPMC, 0.2% Tween 80 in water) daily by oral gavage.

    • Treatment Group: Administer this compound (e.g., 10 mg/kg) daily by oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor body weight and animal health.

  • Endpoint: Continue treatment for 21 days or until tumors in the vehicle group reach the predetermined size limit. Euthanize mice and collect tumors for further analysis.

Immunohistochemistry (IHC) Protocol

This protocol assesses cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissues.

Protocol:

  • Tissue Processing: Fix tumors in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning: Cut 4-µm thick sections and mount them on charged slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced antigen retrieval (e.g., in citrate (B86180) buffer pH 6.0).

    • Block endogenous peroxidase and non-specific binding sites.

    • Incubate with primary antibodies (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.

    • Incubate with a secondary antibody polymer-HRP detection system.

    • Develop the signal with DAB chromogen and counterstain with hematoxylin.

  • Imaging and Analysis: Scan the slides and quantify the percentage of positively stained cells using image analysis software.

In_Vivo_Workflow implant Implant Cancer Cells into Mice tumor_growth Tumor Growth to ~150 mm³ implant->tumor_growth randomize Randomize Mice into Vehicle & Treatment Groups tumor_growth->randomize treat_daily Daily Dosing (e.g., 21 days) randomize->treat_daily measure Measure Tumor Volume & Body Weight treat_daily->measure endpoint Study Endpoint: Collect Tumors treat_daily->endpoint analysis Tumor Analysis (e.g., IHC) endpoint->analysis

Caption: Workflow for in vivo xenograft study of this compound.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Cell Viability

Cell Line Cancer Type IC50 (nM) of this compound
A375 Malignant Melanoma 15.2
HT-29 Colorectal Carcinoma 25.8
HCT116 Colorectal Carcinoma 30.1

| Panc-1 | Pancreatic Cancer | > 10,000 |

Table 2: In Vivo Efficacy in A375 Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle - 1540 ± 180 - +2.5

| this compound | 10 | 415 ± 95 | 73 | -1.8 |

Table 3: Immunohistochemistry Analysis of A375 Tumors

Treatment Group Ki-67 Positive Cells (%) Cleaved Caspase-3 Positive Cells (%)
Vehicle 85 ± 7 3 ± 1

| this compound | 22 ± 5 | 15 ± 4 |

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the preclinical efficacy of this compound. The in vitro assays confirm its potency and mechanism of action by demonstrating potent cancer cell growth inhibition and suppression of ERK phosphorylation. The in vivo xenograft study validates its antitumor activity, showing significant tumor growth inhibition accompanied by reduced proliferation and increased apoptosis in tumor tissues. These methods are essential for advancing the development of targeted anticancer agents like this compound.

Application Notes: Immunohistochemical Analysis of Pharmacodynamic and Efficacy Biomarkers for Antitumor Agent-80

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antitumor agent-80 is a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth, and is frequently dysregulated in human cancers. To evaluate the biological activity of this compound in preclinical tumor models, immunohistochemistry (IHC) serves as a robust and spatially resolved method to assess target engagement and downstream effects on tumor biology.

These application notes provide detailed protocols for the detection and quantification of key biomarkers in tumor tissues treated with this compound:

  • Phospho-Akt (Ser473): A direct pharmacodynamic (PD) biomarker to confirm inhibition of the PI3K/Akt pathway.

  • Ki-67: A proliferation marker to measure the agent's cytostatic effects.

  • Cleaved Caspase-3: An apoptosis marker to evaluate the induction of tumor cell death.

The following sections include a summary of expected quantitative results, detailed experimental protocols, and diagrams illustrating the signaling pathway and experimental workflow.

Predicted Biomarker Modulation by this compound

The following table summarizes the anticipated quantitative IHC results from a xenograft study where mice bearing human carcinoma tumors were treated with either vehicle or this compound for 14 days. Data are presented as mean values ± standard deviation.

BiomarkerMetricVehicle Control GroupThis compound Treated GroupPredicted Outcome
p-Akt (Ser473) H-Score210 ± 2545 ± 15 Target Engagement
Ki-67 % Positive Nuclei75% ± 8%20% ± 5% Anti-proliferative Effect
Cleaved Caspase-3 Apoptotic Index (%)2% ± 0.5%15% ± 3% Pro-apoptotic Effect

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow for the immunohistochemistry protocol.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 pAkt p-Akt (Ser473) Akt->pAkt mTOR mTOR pAkt->mTOR Apoptosis Apoptosis Inhibition pAkt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Ki67 Ki-67 Proliferation->Ki67 Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 leads to less Agent This compound Agent->pAkt

Caption: PI3K/Akt pathway showing inhibition by this compound.

Caption: A generalized workflow for immunohistochemical staining.

Detailed Protocol: IHC for p-Akt, Ki-67, and Cleaved Caspase-3

This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.

3.1. Materials and Reagents

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized (DI) water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide

  • Protein Block: 5% Normal Goat Serum in TBST

  • Primary Antibodies (diluted in Protein Block):

    • Rabbit anti-Phospho-Akt (Ser473)

    • Rabbit anti-Ki-67

    • Rabbit anti-Cleaved Caspase-3 (Asp175)

  • Detection System: HRP-polymer conjugated anti-Rabbit secondary antibody

  • Chromogen: 3,3'-Diaminobenzidine (DAB) Substrate Kit

  • Counterstain: Harris' Hematoxylin

  • Bluing Reagent: 0.2% Ammonia Water or commercial equivalent

  • Mounting Medium: Permanent, xylene-based mounting medium

3.2. Staining Procedure

  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in running DI water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Place slides in a staining dish filled with appropriate Antigen Retrieval Buffer (Citrate pH 6.0 is recommended for Ki-67 and Cleaved Caspase-3; Tris-EDTA pH 9.0 for p-Akt). b. Heat the slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides with DI water, then place in TBST wash buffer.

  • Peroxidase and Protein Blocking: a. Immerse slides in 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse slides 3 times with TBST for 3 minutes each. c. Apply Protein Block to each section and incubate in a humidified chamber for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: a. Gently tap off excess blocking solution (do not rinse). b. Apply the diluted primary antibody to cover each tissue section. c. Incubate overnight at 4°C in a humidified chamber. Note: Optimal antibody concentration and incubation time should be determined empirically.

  • Detection: a. Rinse slides 3 times with TBST for 5 minutes each. b. Apply the HRP-polymer conjugated secondary antibody to each section. c. Incubate for 30-60 minutes at room temperature in a humidified chamber. d. Rinse slides 3 times with TBST for 5 minutes each.

  • Chromogen Application: a. Prepare the DAB working solution immediately before use according to the manufacturer's instructions. b. Apply the DAB solution to each section and monitor for color development (typically 1-10 minutes). Positive staining will appear as a brown precipitate. c. Stop the reaction by immersing the slides in DI water.

  • Counterstaining: a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse thoroughly with running tap water until the water runs clear. c. Differentiate briefly in 0.5% Acid Alcohol if needed. d. "Blue" the sections by immersing them in a bluing reagent or running tap water for 1-2 minutes. e. Rinse with DI water.

  • Dehydration and Mounting: a. Dehydrate the sections through graded ethanols (70%, 95%, 100%) for 2 minutes each. b. Clear in Xylene for 2 changes, 3 minutes each. c. Place a drop of permanent mounting medium on the tissue and apply a coverslip, avoiding air bubbles. d. Allow the slides to dry completely before analysis.

Data Analysis and Interpretation

  • Image Acquisition: Stained slides should be digitized using a whole-slide scanner at 20x or 40x magnification for quantitative analysis.

  • Quantitative Analysis: Use digital pathology software to quantify the staining for each biomarker within pathologist-annotated tumor regions.

    • p-Akt: Staining is typically cytoplasmic and/or nuclear. Quantify using the H-Score , calculated as: H-Score = [1 × (% cells with weak intensity)] + [2 × (% cells with moderate intensity)] + [3 × (% cells with strong intensity)]. The score ranges from 0 to 300. A significant decrease in the H-score in the treated group indicates effective target inhibition.

    • Ki-67: Staining is strictly nuclear. Quantify as the percentage of Ki-67 positive nuclei relative to the total number of tumor cell nuclei. A lower percentage indicates reduced proliferation.

    • Cleaved Caspase-3: Staining is primarily cytoplasmic. Quantify as the Apoptotic Index , which is the percentage of positively stained tumor cells. An increase indicates the induction of apoptosis.

Successful application of these protocols will provide critical insights into the mechanism of action of this compound, confirming its on-target activity and demonstrating its downstream anti-tumor effects.

Troubleshooting & Optimization

Troubleshooting Antitumor agent-80 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-80. The information below addresses common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO).[1] Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the aqueous medium is kept low, typically below 0.5%.[1]

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous solutions is a common issue for poorly water-soluble compounds.[1] Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.[1]

  • Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the percentage of the organic co-solvent. However, be mindful of potential solvent toxicity in cellular assays.[1] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[2][][4]

  • Use a different formulation approach: For in vivo studies or when DMSO is not suitable, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or as a solid dispersion.[1][5][6] Nanoparticle-based formulations can also be explored to improve solubility and delivery.[7][8][9]

Q3: Can I heat the solution to improve the solubility of this compound?

Gentle warming can aid in the dissolution of this compound. It is advisable to warm the solution in a water bath set to a temperature between 37°C and 50°C.[1] Avoid excessive heat, as it may lead to the degradation of the compound.[1] For most substances, an increase in temperature leads to an increase in solubility.[10][11][12]

Q4: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is pH-dependent.[13][14] this compound is a weakly basic compound. Therefore, its solubility increases as the pH of the aqueous solution decreases.[15] For weakly basic drugs, lowering the pH can improve solubility.[15]

Q5: Is this compound stable in solution?

This compound is stable in DMSO at -20°C for up to three months. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water< 0.01< 0.01
PBS (pH 7.4)0.020.05
DMSO5075
Ethanol512
PEG 4002540

Table 2: Effect of pH on the Aqueous Solubility of this compound at 25°C

Aqueous BufferpHSolubility (µg/mL)
Citrate Buffer3.015.2
Acetate Buffer5.02.5
Phosphate Buffer7.00.1
Borate Buffer9.0< 0.1

Table 3: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C

Co-solvent System (v/v)Solubility (mg/mL)
5% DMSO in PBS0.5
10% Ethanol in PBS0.2
20% PEG 400 in PBS1.8
5% DMSO / 15% PEG 400 in PBS2.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution.[1] If necessary, place the tube in a 37°C water bath for 5-10 minutes.[1]

  • Sterile Filtration: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]

Protocol 2: Kinetic Solubility Assay of this compound in Aqueous Buffer

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Precipitation Assessment: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. Alternatively, visually inspect for precipitation.

  • Determination of Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Mandatory Visualizations

TroubleshootingWorkflow start Start: this compound Insolubility Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent system appropriate? check_concentration->check_solvent No success Success: this compound is soluble reduce_concentration->success use_cosolvent Use or increase concentration of a co-solvent (e.g., PEG 400) check_solvent->use_cosolvent No check_ph Is the pH of the aqueous solution optimal? check_solvent->check_ph Yes use_cosolvent->success adjust_ph Adjust pH to be more acidic (e.g., pH 3-5) check_ph->adjust_ph No consider_formulation Consider advanced formulation strategies check_ph->consider_formulation Yes adjust_ph->success formulation_options Cyclodextrins Nanosuspensions Lipid-based formulations consider_formulation->formulation_options formulation_options->success

Caption: Troubleshooting workflow for this compound insolubility.

SignalingPathway cluster_cell Cancer Cell Agent80 This compound Receptor Growth Factor Receptor Agent80->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Preventing off-target effects of Antitumor agent-80 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Antitumor agent-80, also known as AD80. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using AD80 in experiments while minimizing and identifying potential off-target effects. AD80 is a multi-kinase inhibitor with promising anti-neoplastic properties, and understanding its activity profile is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AD80)?

A1: this compound (AD80) is a potent, orally bioavailable multi-kinase inhibitor. It has demonstrated significant anti-cancer activity in various preclinical models by targeting several key kinases involved in cell proliferation and survival.

Q2: What are the primary molecular targets of AD80?

A2: AD80 is known to inhibit a specific set of kinases, including RET (Rearranged during Transfection), RAF (Rapidly Accelerated Fibrosarcoma), SRC (Sarcoma), and S6K (Ribosomal S6 Kinase).[1][2][3] By inhibiting these targets, AD80 disrupts major signaling pathways implicated in cancer growth, such as the MAPK/ERK and PI3K/AKT/mTOR pathways.[2][3]

Q3: What are off-target effects and why are they a concern with multi-kinase inhibitors like AD80?

A3: Off-target effects are unintended interactions of a drug with molecules other than its intended targets.[4] With multi-kinase inhibitors, the conserved nature of the ATP-binding pocket across the kinome can lead to the inhibition of additional, unintended kinases.[2] These off-target effects can result in unexpected cellular toxicities, confounding experimental results, and a lack of specific efficacy, making it critical to identify and understand them.[4]

Q4: How can I proactively minimize off-target effects in my experiments with AD80?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of AD80 that inhibits the primary target without engaging off-targets. Performing a careful dose-response analysis is essential. Additionally, using multiple, structurally different inhibitors for the same target can help confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity is observed at concentrations intended to be selective for the primary targets.

  • Question: My cells are dying at concentrations of AD80 that are much lower than the reported GI50 for this cell line. What could be the cause?

  • Possible Cause & Solution:

    • Potent Off-Target Effects: The cell line you are using may express a kinase that is highly sensitive to AD80 and is not one of its primary reported targets. This off-target inhibition could be driving the cytotoxic effect.

      • Recommendation: Perform a kinome-wide selectivity screen to identify potential off-targets.[4] Consider using a lower concentration of AD80 and verifying inhibition of the primary target by Western blot.

    • Compound Solubility Issues: The inhibitor may be precipitating in your cell culture media, leading to non-specific toxic effects.

      • Recommendation: Check the solubility of AD80 in your specific media and ensure the final solvent concentration (e.g., DMSO) is not causing toxicity by including a vehicle control.[4]

    • Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to the inhibition of one of the primary targets or a combination thereof.

      • Recommendation: Perform a careful dose-response curve and determine the precise IC50 for your cell line.

Issue 2: Inconsistent or unexpected experimental results with AD80 treatment.

  • Question: I am seeing variable results in my cell viability assays, or the observed phenotype does not align with the known function of the primary targets of AD80. What should I investigate?

  • Possible Cause & Solution:

    • Activation of Compensatory Signaling Pathways: Inhibition of a primary pathway by AD80 can sometimes lead to the activation of alternative survival pathways in cancer cells.

      • Recommendation: Use Western blotting to probe for the activation of known compensatory pathways. This can provide a clearer understanding of the cellular response to AD80.[4]

    • Inhibitor Instability: The inhibitor may be degrading in your experimental conditions.

      • Recommendation: Ensure proper storage of AD80 stock solutions and use freshly prepared dilutions for your experiments.

    • Off-Target Driven Phenotype: A potent off-target effect could be the primary driver of the observed phenotype.

      • Recommendation: If a kinome screen identifies a potent off-target, use a more selective inhibitor for that off-target to see if it replicates the phenotype observed with AD80.

Data Presentation

Table 1: Summary of On-Target Inhibitory Activity of AD80

Target KinaseIC50 (nM)Assay Type
RET (wild-type)4Cell-free
RET (V804M mutant)0.4Cell-free
RET (V804L mutant)0.6Cell-free
p38γIdentified as a direct targetMass Spectrometry
p38δIdentified as a direct targetMass Spectrometry

Note: IC50 values for RAF, SRC, and S6K are not consistently reported in a consolidated format. Researchers should consult specific literature for these values.[5][6]

Experimental Protocols

1. Cell Viability Assay for IC50 Determination (MTS-based)

This protocol is for determining the cytotoxic effect of AD80 on a cancer cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of AD80 in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations (e.g., from 0.1 nM to 100 µM).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Include wells with a vehicle control (medium with the same final DMSO concentration).

    • Remove the medium from the wells and add 100 µL of the 2X AD80 dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response versus the log of the AD80 concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

2. Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of AD80 on the phosphorylation status of on-target and potential off-target pathway proteins.

  • Cell Culture and AD80 Treatment:

    • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with varying concentrations of AD80 (e.g., 0, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 4 hours).[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, p-S6K, total S6K, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of AD80.[4]

Mandatory Visualizations

AD80_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAF RAF RET->RAF PI3K PI3K RET->PI3K AD80 This compound (AD80) AD80->RET inhibits AD80->RAF inhibits SRC SRC AD80->SRC inhibits S6K S6K AD80->S6K inhibits MEK MEK RAF->MEK SRC->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation ERK ERK MEK->ERK ERK->Proliferation Troubleshooting_Decision_Tree Start Inconsistent Experimental Results with AD80 CheckProtocol Review Experimental Protocol (Concentrations, Times, Reagents) Start->CheckProtocol ProtocolOK Protocol is Correct CheckProtocol->ProtocolOK Yes ProtocolError Error in Protocol CheckProtocol->ProtocolError No CheckCellLine Assess Cell Line Health and Passage Number ProtocolOK->CheckCellLine CorrectProtocol Correct Protocol and Repeat Experiment ProtocolError->CorrectProtocol Conclusion Results are now Consistent CorrectProtocol->Conclusion CellLineOK Cells are Healthy and Low Passage CheckCellLine->CellLineOK Yes CellLineIssue Cells are Unhealthy or High Passage CheckCellLine->CellLineIssue No InvestigateMechanism Investigate Biological Mechanisms (e.g., Off-Targets, Resistance) CellLineOK->InvestigateMechanism ThawNewVial Thaw a New Vial of Cells CellLineIssue->ThawNewVial ThawNewVial->Conclusion

References

Antitumor agent-80 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Antitumor agent-80. The following guides and FAQs address common issues to ensure the integrity and efficacy of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C as a desiccated solid. When in solution, it is recommended to store aliquots at -80°C to minimize degradation.[1][2] It is crucial to protect the compound from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stable stock solution, use a high-purity, anhydrous solvent such as DMSO or ethanol. Ensure the compound is fully dissolved. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

Q3: What are the visible signs of this compound degradation?

A3: Visual indicators of degradation can include a change in color or the appearance of precipitate in solutions that were previously clear. For the solid form, clumping or changes in color may suggest instability. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment.

Q4: How many freeze-thaw cycles can a solution of this compound withstand?

A4: It is best to minimize freeze-thaw cycles. For this reason, preparing single-use aliquots of your stock solution is highly recommended. Each freeze-thaw cycle increases the risk of precipitation and chemical degradation.

Q5: Is this compound sensitive to light?

A5: Many small molecule compounds are light-sensitive.[3] To mitigate the risk of photodegradation, always store both solid and solution forms of this compound in light-protecting containers, such as amber vials. Minimize exposure to ambient light during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Reduced or inconsistent biological activity in assays. The compound may have degraded during storage or due to improper handling.1. Verify the purity and concentration of your stock solution using HPLC. 2. Perform a functional assay with a fresh, newly prepared solution to compare activities. 3. Review your storage and handling procedures to ensure they align with the recommendations.
Precipitate forms in the stock solution upon thawing. The solubility limit of the compound may have been exceeded at the storage temperature, or the solvent may have partially evaporated.1. Gently warm the solution and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. 3. For future use, consider storing at a lower concentration or in a different solvent system.
Appearance of unexpected peaks in HPLC/LC-MS analysis. These new peaks may represent degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 2. This will help in developing a stability-indicating analytical method.[4][5]
Variability between different batches of the compound. Different batches may have slight variations in purity or crystalline form, affecting stability.1. Always obtain a certificate of analysis for each new batch. 2. Perform a baseline stability assessment on each new lot to ensure consistency.

Data Presentation: Long-Term Stability Monitoring

Researchers should maintain a detailed record of stability data. The following table provides a template for tracking the stability of this compound under different storage conditions.

Table 1: Example Stability Data Log for this compound

Storage Condition Time Point (Months) Purity by HPLC (%) Concentration (mM) Bioactivity (IC50, µM) Appearance
-20°C (Solid) 099.5N/A10.14White powder
6
12
24
-80°C (in DMSO) 099.51010.2Clear, colorless
6
12
24

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution for long-term storage and experimental use.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (if the compound's stability allows) may aid dissolution.

  • Aliquot the stock solution into single-use, light-protecting vials.

  • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.[4][6]

Materials:

  • This compound stock solution

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen peroxide (for oxidation)

  • UV lamp (for photostability)

  • HPLC system with a UV/PDA detector

Procedure:

  • Sample Preparation: For each condition, mix the this compound stock solution with the stress agent. Include a control sample with the vehicle solvent.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidation: Mix with 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to UV light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, neutralize the acid and base hydrolysis samples. Analyze all samples by HPLC to observe the degradation of the parent compound and the formation of new peaks.[7]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Protocol 3: HPLC Method for Stability Assessment

Objective: To quantify the purity of this compound and detect degradation products over time.[7][8]

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • UV/Vis or Photodiode Array (PDA) detector

Typical HPLC Conditions (to be optimized for this compound):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

Procedure:

  • Prepare a standard curve with known concentrations of a fresh, high-purity sample of this compound.

  • Prepare samples from your long-term stability study for injection.

  • Inject the samples onto the HPLC system.

  • Integrate the peak areas of the parent compound and any degradation products.

  • Calculate the purity of this compound as a percentage of the total peak area.

Mandatory Visualizations

Hypothetical_Degradation_Pathway Antitumor_agent_80 Antitumor_agent_80 Hydrolysis_Product Hydrolysis_Product Antitumor_agent_80->Hydrolysis_Product H₂O/H⁺ or OH⁻ Oxidation_Product Oxidation_Product Antitumor_agent_80->Oxidation_Product [O]

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prepare_Stock Prepare_Stock Aliquot_Samples Aliquot_Samples Prepare_Stock->Aliquot_Samples -20C_Solid -20°C Solid Aliquot_Samples->-20C_Solid -80C_Solution -80°C Solution Aliquot_Samples->-80C_Solution Time_Points Pull Samples at Time Points (0, 6, 12 mo) -20C_Solid->Time_Points -80C_Solution->Time_Points HPLC_Analysis HPLC Purity Analysis Time_Points->HPLC_Analysis Bioassay Functional Bioassay Time_Points->Bioassay

Caption: Workflow for a long-term stability study.

Troubleshooting_Tree Start Inconsistent Experimental Results Check_Purity Check Purity by HPLC? Start->Check_Purity Degradation Degradation Observed Check_Purity->Degradation Yes No_Degradation No Degradation Check_Purity->No_Degradation No Prepare_Fresh Prepare Fresh Stock & Re-aliquot Degradation->Prepare_Fresh Check_Assay Review Assay Protocol & Reagents No_Degradation->Check_Assay

Caption: Troubleshooting decision tree for stability issues.

References

Minimizing toxicity of Antitumor agent-80 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antitumor agent-80 in animal studies. The information herein is designed to address specific issues that may be encountered during your experiments, with a focus on minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the expected toxicities associated with this compound in animal studies?

While specific in-vivo toxicity data for this compound is limited, it is an anticancer agent, and researchers should be prepared for potential side effects common to cytotoxic drugs.[1][2][3] Based on general knowledge of antitumor agents, the most anticipated toxicities include bone marrow suppression and gastrointestinal issues such as nausea, vomiting, and diarrhea.[1][2] It is also prudent to monitor for organ-specific toxicities, such as cardiotoxicity or nephrotoxicity, which can occur with certain chemotherapeutic compounds.[1]

Q2: How can I proactively mitigate the expected toxicities of this compound?

Proactive measures can significantly reduce the severity of treatment-related side effects. Consider the following strategies:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired antitumor effect with the fewest side effects.[4]

  • Adjuvant Therapies: The use of adjuvant therapies, such as antioxidants or other cytoprotective agents, can help reduce the toxicity of chemotherapeutic agents to healthy tissues.[5][6]

  • Supportive Care: Provide comprehensive supportive care, including maintaining hydration and nutritional support.[7]

  • Monitoring: Implement a robust monitoring plan to detect early signs of toxicity. This should include regular monitoring of body weight, clinical signs, and hematological parameters.

Q3: What are the signs of sepsis in animals undergoing treatment with this compound, and how should it be managed?

Chemotherapy-induced neutropenia can increase the risk of sepsis.[8][9] Signs of sepsis can include sudden lethargy, loss of appetite, and fever.[9] If sepsis is suspected, immediate veterinary intervention is crucial. Management typically involves broad-spectrum antibiotics and supportive care, including intravenous fluids.[1]

Q4: Can nanotechnology be used to reduce the off-target toxicity of this compound?

Nanoparticle-based drug delivery systems are a promising strategy to reduce the off-target effects of cancer drugs.[10] By encapsulating this compound in nanoparticles, it may be possible to enhance its delivery to tumor tissue while minimizing exposure to healthy organs, thereby reducing systemic toxicity.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Significant Weight Loss (>15%) and Dehydration Gastrointestinal toxicity leading to decreased appetite, vomiting, and diarrhea.[1][2]1. Temporarily suspend treatment with this compound. 2. Administer subcutaneous or intravenous fluids to correct dehydration.[7] 3. Provide nutritional support with a highly palatable and easily digestible diet. 4. Consider reducing the dose of this compound in subsequent treatment cycles.
Severe Neutropenia (Neutrophil count <1000/μL) Bone marrow suppression, a common side effect of cytotoxic agents.[1][2]1. Delay the next dose of this compound until the neutrophil count recovers. 2. Administer prophylactic antibiotics to prevent opportunistic infections.[7] 3. Consider the use of granulocyte colony-stimulating factor (G-CSF) to promote neutrophil recovery, following appropriate institutional guidelines. 4. Evaluate a dose reduction for future treatments.
Vomiting and Diarrhea Direct effect of the drug on the gastrointestinal tract or central nervous system.[1]1. Administer anti-emetic and anti-diarrheal medications as needed.[7] 2. Ensure the animal has free access to fresh water to prevent dehydration. 3. Offer a bland diet until gastrointestinal signs resolve.[7] 4. If symptoms are severe or persistent, consider hospitalization for fluid therapy and supportive care.[1]
Elevated Liver Enzymes (ALT, AST) Potential hepatotoxicity of this compound.1. Confirm the elevation with a repeat blood test. 2. Review all co-administered medications for potential drug interactions. 3. Consider liver-protective supplements.[9] 4. If enzyme levels are significantly elevated or continue to rise, a dose reduction or discontinuation of this compound may be necessary.

Experimental Protocols

Protocol 1: Prophylactic Administration of Anti-Emetics

Objective: To prevent or reduce the incidence and severity of vomiting associated with this compound administration.

Materials:

Procedure:

  • Weigh the animal accurately before each treatment.

  • Calculate the appropriate dose of maropitant citrate according to the manufacturer's instructions or institutional guidelines.

  • Administer the anti-emetic subcutaneously 30-60 minutes prior to the administration of this compound.

  • Administer this compound as per the experimental protocol.

  • Monitor the animal closely for any signs of nausea (e.g., lip-smacking, drooling) or vomiting for at least 4-6 hours post-treatment.[9]

  • Record all observations in the animal's health record.

Protocol 2: Monitoring for Myelosuppression

Objective: To detect and manage bone marrow suppression, particularly neutropenia, induced by this compound.

Materials:

  • Blood collection tubes (e.g., EDTA tubes)

  • Centrifuge

  • Hematology analyzer or access to a diagnostic laboratory

  • Microscope and slides for blood smear evaluation

Procedure:

  • Collect a baseline complete blood count (CBC) before the initiation of this compound treatment.

  • Collect blood samples for CBC analysis at predetermined time points post-treatment. A common time point for the neutrophil nadir (lowest point) is 7-10 days after chemotherapy administration.[9]

  • Process the blood samples promptly to ensure accurate results.

  • Review the hematology results, paying close attention to the absolute neutrophil count.

  • Based on the severity of neutropenia, follow the recommendations outlined in the troubleshooting guide.

  • Adjust the dose or schedule of this compound for subsequent treatments if clinically significant myelosuppression is observed.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Toxicity cluster_pretreatment Pre-Treatment cluster_treatment Treatment cluster_posttreatment Post-Treatment Monitoring cluster_intervention Intervention Baseline Health Assessment Baseline Health Assessment Dose Calculation Dose Calculation Baseline Health Assessment->Dose Calculation Prophylactic Medication Prophylactic Medication Dose Calculation->Prophylactic Medication This compound Administration This compound Administration Prophylactic Medication->this compound Administration Clinical Observation Clinical Observation This compound Administration->Clinical Observation Blood Sampling Blood Sampling Clinical Observation->Blood Sampling Data Analysis Data Analysis Blood Sampling->Data Analysis Toxicity Observed? Toxicity Observed? Data Analysis->Toxicity Observed? Supportive Care Supportive Care Toxicity Observed?->Supportive Care Yes Continue Monitoring Continue Monitoring Toxicity Observed?->Continue Monitoring No Dose Adjustment Dose Adjustment Supportive Care->Dose Adjustment Next Treatment Cycle Next Treatment Cycle Continue Monitoring->Next Treatment Cycle Dose Adjustment->Next Treatment Cycle

Caption: Workflow for toxicity management in animal studies.

signaling_pathway Hypothetical Toxicity Pathway of this compound cluster_toxicity Off-Target Toxicity cluster_efficacy On-Target Efficacy This compound This compound Normal Rapidly Dividing Cells Normal Rapidly Dividing Cells This compound->Normal Rapidly Dividing Cells Tumor Cells Tumor Cells This compound->Tumor Cells Bone Marrow Bone Marrow Normal Rapidly Dividing Cells->Bone Marrow GI Tract Epithelium GI Tract Epithelium Normal Rapidly Dividing Cells->GI Tract Epithelium Hair Follicles Hair Follicles Normal Rapidly Dividing Cells->Hair Follicles Apoptosis Apoptosis Tumor Cells->Apoptosis Myelosuppression Myelosuppression Bone Marrow->Myelosuppression Gastrointestinal Toxicity Gastrointestinal Toxicity GI Tract Epithelium->Gastrointestinal Toxicity Alopecia Alopecia Hair Follicles->Alopecia Tumor Regression Tumor Regression Apoptosis->Tumor Regression

Caption: On-target vs. off-target effects of this compound.

References

Improving the bioavailability of Antitumor agent-80

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antitumor Agent-80. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges related to the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in many forms of cancer. By targeting this pathway, this compound aims to inhibit tumor cell growth, proliferation, and survival. However, its therapeutic efficacy is often limited by its low aqueous solubility and subsequent poor oral bioavailability.

Q2: Why is the oral bioavailability of this compound typically low?

A2: The low oral bioavailability of this compound is primarily due to its poor solubility in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract.[1][2] Factors contributing to this include its lipophilic chemical structure.[3] Consequently, only a small fraction of the administered dose is absorbed into the systemic circulation, potentially leading to suboptimal therapeutic concentrations.[4]

Q3: What are the most common formulation strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[5][6] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formulation increase the surface area of the drug, which can improve its dissolution rate.[1][7][8]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[1][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5][9]

  • Prodrugs: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in the body can be an effective strategy.[8][10]

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo and in vitro experiments aimed at enhancing the bioavailability of this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration in Animal Models

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered poorly soluble compound is a common challenge.[2]

Potential CauseTroubleshooting Steps
Poor and Variable Dissolution Optimize the formulation using techniques like nanocrystal formulation or solid dispersions to improve the dissolution rate and consistency.[3][7]
Food Effects Standardize feeding conditions. Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability.[9]
Variable First-Pass Metabolism Consider co-administration with an inhibitor of relevant metabolic enzymes if known, or use a different animal model with more predictable metabolism.[2][11]
Inconsistent GI Motility Ensure animals are not stressed and are housed in a consistent environment. A larger sample size can also help manage this variability statistically.[9]

Issue 2: Discrepancy Between High In Vitro Permeability and Low In Vivo Bioavailability

  • Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?

  • Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility). The rate-limiting step for absorption in vivo is often dissolution, not permeation.[1]

Potential CauseTroubleshooting Steps
Dissolution Rate-Limited Absorption The Caco-2 assay measures permeability of an already solubilized compound. In vivo, the drug may not dissolve sufficiently in the GI tract for its high permeability to be relevant.[1] Focus on formulation strategies that enhance solubility and dissolution.[5]
Extensive First-Pass Metabolism The drug may be rapidly metabolized in the gut wall or liver after absorption, which is not accounted for in the Caco-2 model.[11] Conduct in vitro metabolism studies using liver microsomes to assess this.
Efflux Transporter Activity P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can pump the drug back into the GI lumen, reducing net absorption.[11] Evaluate this compound as a substrate for common efflux transporters.

Diagrams

start Low Bioavailability Observed check_solubility Is the compound poorly soluble? start->check_solubility check_permeability Is permeability low? check_solubility->check_permeability No formulation Focus on Formulation: - Nanocrystals - Solid Dispersions - Lipid-based systems check_solubility->formulation Yes permeability_enhancers Consider Permeability Enhancers or Prodrugs check_permeability->permeability_enhancers Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No formulation->check_metabolism permeability_enhancers->check_metabolism metabolism_inhibitors Co-administer with metabolic inhibitors check_metabolism->metabolism_inhibitors Yes end_point Re-evaluate Bioavailability check_metabolism->end_point No metabolism_inhibitors->end_point

Caption: Troubleshooting workflow for low bioavailability.

formulation_dev Formulation Development (e.g., Nanocrystal) in_vitro_dissolution In Vitro Dissolution Testing formulation_dev->in_vitro_dissolution caco2_assay Caco-2 Permeability Assay in_vitro_dissolution->caco2_assay animal_pk_study Animal Pharmacokinetic (PK) Study caco2_assay->animal_pk_study data_analysis Data Analysis and Bioavailability Calculation animal_pk_study->data_analysis decision Proceed to Efficacy Studies? data_analysis->decision

Caption: Experimental workflow for bioavailability assessment.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Agent80 This compound Agent80->PI3K Agent80->AKT Agent80->mTOR

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for assessing the oral bioavailability of different formulations of this compound in a rat model.[12][13]

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least 3 days before the experiment.

  • Dosing:

    • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Divide rats into groups (n=6 per group) for each formulation to be tested, plus an intravenous (IV) group for absolute bioavailability determination.

    • Oral (PO) Administration: Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Administration: Administer a solubilized form of this compound via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Keep the samples on ice until centrifugation.[9]

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: In Vitro Dissolution Testing

This protocol is for comparing the dissolution rates of different formulations of this compound.[14]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Add the this compound formulation (equivalent to a fixed dose) to each dissolution vessel (900 mL of medium).

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm filter.

  • Analysis:

    • Determine the concentration of dissolved Anttumor Agent-80 in each sample using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (F%)
Aqueous Suspension 55 ± 154.0310 ± 854.5%
Nanocrystal Formulation 250 ± 452.01450 ± 21021.0%
Solid Dispersion 310 ± 601.51890 ± 30027.4%
SEDDS Formulation 450 ± 701.02550 ± 35037.0%
Intravenous (IV) --6900 ± 550100%

Data are presented as mean ± standard deviation (n=6). Oral dose = 10 mg/kg; IV dose = 1 mg/kg.

Table 2: Comparative In Vitro Dissolution of this compound Formulations

Formulation% Dissolved at 30 min (pH 1.2)% Dissolved at 60 min (pH 6.8)
Aqueous Suspension < 2%< 5%
Nanocrystal Formulation 35%65%
Solid Dispersion 50%85%
SEDDS Formulation > 90% (emulsified)> 95% (emulsified)

Conditions: USP Apparatus 2 (Paddle) at 75 RPM, 37°C.

References

Technical Support Center: Overcoming Resistance to Antitumor Agent-80

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to Antitumor agent-80, a novel tyrosine kinase inhibitor targeting Resistance-Associated Kinase 1 (RAK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the RAK1 tyrosine kinase. In sensitive cancer cells, RAK1 is a critical driver of proliferation and survival. By binding to the ATP-binding pocket of RAK1, this compound blocks its kinase activity, leading to the inhibition of downstream signaling pathways and ultimately resulting in cell cycle arrest and apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the common reasons for this acquired resistance?

Acquired resistance to tyrosine kinase inhibitors like this compound is a multifaceted issue.[1] The most common mechanisms include:

  • On-Target Alterations: The development of secondary mutations in the RAK1 kinase domain can prevent the drug from binding effectively. A common example is the "gatekeeper" mutation.[2][3]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on RAK1, thereby maintaining proliferation and survival signals.[2][3][4]

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]

Q3: How can I determine if my resistant cells have a mutation in the RAK1 gene?

The gold standard for identifying specific point mutations is Sanger sequencing of the RAK1 kinase domain.[7][8] This involves extracting genomic DNA or RNA from your sensitive and resistant cell lines, amplifying the RAK1 kinase domain via PCR, and then sequencing the product. A comparison of the sequences will reveal any acquired mutations in the resistant population. For detecting low-frequency mutations, Next-Generation Sequencing (NGS) is a more sensitive alternative.[8][9]

Q4: What are the typical signs of bypass pathway activation in my resistant cells?

If your resistant cells do not have a mutation in RAK1, they may have activated a bypass signaling pathway. A common culprit is the PI3K/Akt/mTOR pathway. To investigate this, you can perform a Western blot analysis to compare the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR) between your sensitive and resistant cell lines, both with and without treatment with this compound.[10] A significant increase in the phosphorylation of these proteins in the resistant line, even in the presence of the drug, suggests bypass activation.

Q5: How can I test for increased drug efflux as a mechanism of resistance?

Increased drug efflux, often mediated by ABC transporters like P-glycoprotein (P-gp), can be assessed using a fluorescent substrate efflux assay with flow cytometry.[11][12] A common method is the Rhodamine 123 efflux assay.[12][13] Cells are loaded with the fluorescent dye Rhodamine 123, a substrate for many ABC transporters. The rate of dye efflux is then measured over time. Resistant cells with high transporter activity will expel the dye more quickly, resulting in lower intracellular fluorescence compared to sensitive cells. This effect can be reversed by co-incubation with a known ABC transporter inhibitor.

Troubleshooting Guides

Problem: Significant Loss of In Vitro Sensitivity to this compound

You have observed that your cancer cell line now requires a much higher concentration of this compound to achieve 50% inhibition of cell viability (IC50) compared to your initial experiments.

Step 1: Confirm Drug Integrity and Experimental Setup Before investigating complex biological mechanisms, rule out simpler explanations.

  • Drug Stock: Is your this compound stock solution fresh and properly stored?

  • Control Cell Line: Test the drug on a sensitive control cell line to ensure it retains its expected potency.

  • Assay Conditions: Verify all parameters of your cell viability assay (e.g., cell seeding density, incubation time, reagent concentrations) are consistent with previous experiments.[14][15][16]

Step 2: Quantify the Shift in IC50 Perform a dose-response experiment to precisely quantify the change in sensitivity.

Cell LineTreatment DurationIC50 (nM) [Mean ± SD, n=3]Resistance Factor (Fold Change)
Sensitive Parental Line72 hours15 ± 2.1-
Resistant Sub-line72 hours450 ± 35.830

Step 3: Investigate Potential Resistance Mechanisms Follow a systematic approach to identify the underlying cause of resistance. The following workflow can guide your investigation.

G Start Start: Observed Resistance to This compound Seq_RAK1 Sequence RAK1 Kinase Domain (Sanger Sequencing) Start->Seq_RAK1 Mutation_Found T315I Mutation Detected? Seq_RAK1->Mutation_Found Western_Blot Assess Bypass Pathways (Western Blot for p-Akt) Mutation_Found->Western_Blot No Mechanism1 Mechanism Identified: On-Target Mutation Mutation_Found->Mechanism1 Yes Pathway_Active PI3K/Akt Pathway Activated? Western_Blot->Pathway_Active Efflux_Assay Measure Drug Efflux (Rhodamine 123 Assay) Pathway_Active->Efflux_Assay No Mechanism2 Mechanism Identified: Bypass Pathway Activation Pathway_Active->Mechanism2 Yes Efflux_Increased Increased Efflux Observed? Efflux_Assay->Efflux_Increased Mechanism3 Mechanism Identified: Increased Drug Efflux Efflux_Increased->Mechanism3 Yes Investigate_Other Investigate Other Mechanisms (e.g., Target Amplification) Efflux_Increased->Investigate_Other No

Caption: Troubleshooting workflow for this compound resistance.

Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is for assessing the activation of the PI3K/Akt bypass pathway.[10][17]

Materials:

  • Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.[10]

  • Protein Assay Kit (e.g., BCA).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent Substrate (ECL).

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with DMSO (vehicle) or this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt or a housekeeping protein like GAPDH.

G cluster_RAK1 RAK1 Pathway (Sensitive Cells) cluster_PI3K Bypass Pathway (Resistant Cells) RAK1 RAK1 Downstream Downstream Signaling RAK1->Downstream PI3K PI3K Proliferation Proliferation/ Survival Downstream->Proliferation Akt Akt Agent80 Antitumor agent-80 Agent80->RAK1 PI3K->Akt mTOR mTOR Akt->mTOR Bypass_Proliferation Proliferation/ Survival mTOR->Bypass_Proliferation

Caption: RAK1 signaling and the PI3K/Akt bypass resistance pathway.
Protocol 2: Sanger Sequencing of RAK1 Kinase Domain

This protocol is for identifying point mutations in the RAK1 gene.[9][18]

Materials:

  • Genomic DNA or RNA extraction kit.

  • Reverse transcriptase (if starting from RNA).

  • PCR primers flanking the RAK1 kinase domain.

  • Taq DNA polymerase and dNTPs.

  • PCR purification kit.

  • Sequencing primers.

  • Access to a Sanger sequencing service/facility.

Procedure:

  • Nucleic Acid Extraction: Extract high-quality genomic DNA or total RNA from both sensitive and resistant cell pellets. If using RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Set up a PCR reaction using primers that flank the RAK1 kinase domain. Use a high-fidelity polymerase to minimize PCR-induced errors.

  • Verify Amplification: Run a small amount of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.

  • Sequencing Reaction: Submit the purified PCR product and a sequencing primer (either the forward or reverse PCR primer) to a sequencing facility. The facility will perform the cycle sequencing reaction with fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.

  • Data Analysis: The sequencing software generates a chromatogram. Align the sequence from the resistant cells to the sequence from the sensitive (wild-type) cells to identify any base changes.

Protocol 3: Rhodamine 123 Efflux Assay by Flow Cytometry

This protocol measures the drug efflux capacity of cells.[12][19][20]

Materials:

  • Rhodamine 123 stock solution.

  • Complete cell culture medium.

  • PBS.

  • Optional: ABC transporter inhibitor (e.g., Verapamil or PSC-833).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 50-200 ng/mL.[12] Incubate for 30-60 minutes at 37°C in the dark to allow the cells to take up the dye.

  • Washing: Pellet the cells by centrifugation, remove the supernatant containing the dye, and wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the washed cells in pre-warmed complete medium and incubate at 37°C. For inhibitor controls, resuspend one aliquot of cells in medium containing an ABC transporter inhibitor.

  • Flow Cytometry Analysis: At various time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of cells and analyze them on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

  • Data Interpretation: Compare the median fluorescence intensity (MFI) of the resistant cells to the sensitive cells over time. A faster decrease in MFI in the resistant cells indicates increased efflux. The inhibitor-treated sample should show reduced efflux (higher fluorescence retention) compared to the untreated resistant cells.

Cell LineTreatmentMFI at T=0 minMFI at T=60 min% Fluorescence Retained
SensitiveNone15,20012,31081%
ResistantNone14,9504,18628%
ResistantVerapamil (Inhibitor)15,05011,59077%

References

Antitumor agent-80 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Antitumor agent-80" may not uniquely identify a single chemical entity in publicly available scientific literature. This guide synthesizes information on compounds referred to as "Anticancer agent 80" (a psoralen (B192213) derivative) and "AD80" (a multikinase inhibitor) to provide a comprehensive resource for researchers. The troubleshooting advice and protocols are broadly applicable to in vitro antitumor agent screening.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the variability and reproducibility of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: The term "this compound" has been associated with at least two distinct compounds:

  • Anticancer agent 80 (Compound 3c): This is a psoralen derivative that exhibits cytotoxicity against the T47-D breast cancer cell line with an IC50 of 10.14 µM.[1] It has also been noted for its light-activated cytotoxicity against HER2 positive breast cancer cells.[1]

  • AD80: This compound is a multikinase inhibitor that has shown potential for colorectal cancer therapy.[2] It targets the PI3K/AKT/mTOR and MAPK signaling pathways, which are often upregulated in cancer cells.[2] AD80 has been shown to induce G2/M cell cycle arrest, DNA damage, and apoptosis in colorectal cancer models.[2]

Q2: Why am I observing high variability in IC50 values for this compound between experiments?

A2: High variability in IC50 values is a common challenge in in vitro drug screening and can stem from several factors:

  • Cell Line Integrity: Genetic drift in continuously passaged cell lines can alter their response to anticancer agents. It is recommended to use low-passage number cells and implement a master and working cell bank system.

  • Cell Culture Conditions: Variations in cell seeding density, confluency at the time of treatment, and media components (e.g., serum) can significantly impact drug sensitivity.[3][4][5] Standardizing these parameters is crucial.

  • Drug Preparation and Stability: Inconsistent drug concentrations due to pipetting errors, incomplete dissolution, or degradation of the compound can lead to variable results.[4] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[4]

  • Assay-Specific Factors: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results as they measure different cellular endpoints.[5] Additionally, "edge effects" in multi-well plates can cause variability; it's advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[4][5]

Q3: My experimental results with this compound are not reproducible. What are the common causes and how can I improve reproducibility?

A3: Lack of reproducibility is a significant issue in preclinical research.[6][7][8] Key factors affecting reproducibility include:

  • Experimental Design: Poorly defined protocols and a lack of proper controls can make it difficult to reproduce findings. Ensure your experimental design is robust and well-documented.

  • Analyst-to-Analyst Variability: Differences in technique between researchers can introduce variability.[8] Detailed standard operating procedures (SOPs) and thorough training can help minimize this.

  • Reagent and Material Consistency: Variations between batches of reagents, such as cell culture media, serum, and the antitumor agent itself, can lead to inconsistent results.[9]

  • Data Analysis: The methods used to analyze the data, including curve fitting and statistical analysis, should be standardized and consistently applied.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Perform a cell count immediately before plating to ensure accuracy.[5]
Variable Cell Confluency Ensure cells are in the logarithmic growth phase at the time of treatment. Standardize the seeding density and incubation time before drug addition.[4]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[4][5]
Incomplete Drug Dissolution Ensure the agent is fully dissolved in the solvent before preparing serial dilutions. Vortex stock solutions and dilutions thoroughly.[4]
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency.
Issue 2: Lower Than Expected Antitumor Activity
Possible Cause Recommended Solution
Cell Line Resistance Verify that the chosen cell line is sensitive to the mechanism of action of this compound. For AD80 (a multikinase inhibitor), ensure the cell line has the relevant pathway activation.[2]
Suboptimal Drug Concentration Range If you are unsure of the effective concentration range, perform a preliminary experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar).[10]
Incorrect Incubation Time The effect of the antitumor agent may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[10]
Drug Inactivation The compound may be unstable in the culture medium. Consider the stability of the agent under your experimental conditions.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)

This protocol provides a general framework for assessing cell viability. It should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count to determine the cell concentration.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same concentration of the solvent.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Hypothetical Assay Variability for this compound (AD80) in HCT116 Cells
Parameter Experiment 1 Experiment 2 Experiment 3 Mean Standard Deviation Coefficient of Variation (%)
IC50 (µM) 5.26.84.55.51.1621.1
Hill Slope 1.10.91.31.10.218.2
Max Inhibition (%) 92889591.73.513.8

This table illustrates potential variability in key dose-response parameters across three independent experiments.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially targeted by this compound (AD80).

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth AD80 This compound (AD80) AD80->PI3K AD80->AKT AD80->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by AD80.

MAPK_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription AD80 This compound (AD80) AD80->RAF AD80->MEK

Caption: Overview of the MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (Logarithmic growth phase) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding DrugPrep 2. Drug Preparation (Serial Dilutions) Treatment 4. Drug Treatment (24-72 hours) DrugPrep->Treatment CellSeeding->Treatment ViabilityAssay 5. Viability Assay (e.g., MTT) Treatment->ViabilityAssay Readout 6. Absorbance Reading ViabilityAssay->Readout DataProcessing 7. Data Processing (Normalization) Readout->DataProcessing IC50 8. IC50 Calculation (Dose-Response Curve) DataProcessing->IC50

References

Technical Support Center: Modifying Antitumor Agent-80 Delivery Methods for Better Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-80. The focus is on modifying its delivery methods, particularly using nanoparticle-based systems, to enhance its therapeutic efficacy.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (also referred to as Compound 3c) is an anticancer agent with cytotoxic effects against cancer cells. For instance, it has demonstrated an IC50 of 10.14 µM in T47-D breast cancer cells.[1] Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, common pathways for many antitumor drugs.[2][3] Due to its hydrophobic nature, its delivery to tumor sites can be challenging, often requiring advanced formulation strategies to improve bioavailability and targeted delivery.[4][5]

2. Why is a nanoparticle-based delivery system recommended for this compound?

Nanoparticle-based delivery systems offer several advantages for hydrophobic drugs like this compound:

  • Enhanced Bioavailability: Nanoparticles can improve the solubility of poorly soluble drugs.[6]

  • Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, minimizing off-target side effects.[7][8][9]

  • Controlled Release: Nanoparticles can be designed for sustained or triggered release of the drug, maintaining therapeutic concentrations over a longer period.[6]

  • Improved Stability: Encapsulation within nanoparticles can protect the drug from degradation in the bloodstream.[10]

3. What are the common types of nanoparticles used for delivering hydrophobic antitumor agents?

Several types of nanoparticles are suitable for encapsulating hydrophobic drugs like this compound, including:

  • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, PLA, and PCL, they are ideal for controlled drug release.[6][11]

  • Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These have high biocompatibility and can encapsulate both hydrophilic and hydrophobic drugs.[6][12]

  • Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for carrying hydrophobic drugs.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and experimental use of this compound nanoparticle formulations.

Section 1: Nanoparticle Formulation & Characterization
Problem Possible Causes Troubleshooting Solutions
Low Encapsulation Efficiency of this compound - Incompatible nanoparticle matrix and drug. - Suboptimal formulation parameters (e.g., solvent, surfactant concentration). - Drug leakage during formulation.- Screen different nanoparticle materials (e.g., various polymers, lipids). - Optimize the drug-to-carrier ratio.[4] - Adjust formulation process parameters like sonication time or homogenization pressure.[4]
Nanoparticle Aggregation - High nanoparticle concentration.[14] - Improper surface charge (Zeta potential). - Inadequate stabilization.- Optimize nanoparticle concentration.[14] - Adjust the pH of the buffer to modulate surface charge.[14] - Incorporate stabilizers like PEG (PEGylation) to create a "stealth" layer.[15]
Inconsistent Particle Size and Polydispersity Index (PDI) - Inconsistent synthesis method. - Variation in raw material quality. - Inadequate control over process parameters.- Standardize the synthesis protocol meticulously.[16] - Ensure high purity of all reagents. - Precisely control parameters like temperature, stirring speed, and addition rate of reagents.
Difficulty in Characterizing Drug Release Profile - Inappropriate in vitro release method. - Drug binding to the dialysis membrane. - Inefficient separation of free drug from nanoparticles.- Choose a suitable release method: dialysis bag, sample and separate, or continuous flow.[17][18][19] - For the dialysis method, select a membrane with an appropriate molecular weight cutoff (MWCO).[20] - The sample and separate method using centrifugal ultrafiltration can be more accurate for certain formulations.[19]
Section 2: In Vitro Cellular Assays
Problem Possible Causes Troubleshooting Solutions
Low Cellular Uptake of Nanoparticles - Inefficient endocytosis pathway for the nanoparticle type. - Negative surface charge repelling negatively charged cell membranes. - Lack of specific targeting ligands.- Modify the nanoparticle surface with cell-penetrating peptides or cationic polymers to enhance uptake.[21][22] - Functionalize the nanoparticle surface with ligands that bind to receptors overexpressed on the target cancer cells (e.g., folate, transferrin).[21]
High Variability in Cytotoxicity Assays (e.g., MTT, CCK-8) - Interference of nanoparticles with the assay reagents. - Inconsistent cell seeding density. - Inappropriate incubation times.[23][24]- Run appropriate controls, including nanoparticles without the drug, to check for interference. - Ensure uniform cell seeding and distribution in multi-well plates. - Optimize incubation time based on the drug's mechanism of action; some drugs require longer to induce cell death.[25]
Discrepancy Between Drug Efficacy in Solution vs. Nanoparticle Formulation - Slow or incomplete drug release from the nanoparticle inside the cell. - Altered mechanism of cellular uptake.- Characterize the intracellular drug release profile. - Investigate the endocytic pathway of the nanoparticles; some pathways may lead to lysosomal degradation of the drug.
Section 3: In Vivo Studies
Problem Possible Causes Troubleshooting Solutions
Rapid Clearance of Nanoparticles from Circulation - Recognition and uptake by the reticuloendothelial system (RES). - Aggregation of nanoparticles in the bloodstream.- Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to create a hydrophilic shield ("stealth" effect).[15] - Ensure nanoparticles are stable and non-aggregated in physiological conditions before injection.
Low Tumor Accumulation - Poor enhanced permeability and retention (EPR) effect in the tumor model. - Lack of active targeting. - High tumor interstitial fluid pressure.[26]- Select a tumor model known to have a significant EPR effect. - Incorporate active targeting ligands on the nanoparticle surface.[9] - Consider co-administration of agents that can normalize tumor vasculature or reduce interstitial pressure.
Unexpected Toxicity in Animal Models - Toxicity of the nanoparticle material itself. - Off-target effects of the drug due to premature release. - Immunogenicity of the formulation.- Conduct thorough biocompatibility studies of the nanoparticle carrier alone. - Optimize the drug release profile to ensure it is primarily released at the tumor site. - Evaluate the potential for the nanoparticles to induce an immune response.[27]

Experimental Protocols

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol describes a common method for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.[6]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Characterization of Nanoparticle Size, Zeta Potential, and Encapsulation Efficiency

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer or HPLC

  • Lyophilized nanoparticles

  • Deionized water

  • Appropriate solvent to dissolve this compound and PLGA

Procedure:

  • Size and Zeta Potential:

    • Reconstitute a small amount of lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a DLS instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Weigh a precise amount of lyophilized nanoparticles and dissolve them in a suitable organic solvent to break the nanoparticles and release the drug.

    • Quantify the amount of this compound in the solution using a pre-established calibration curve from a UV-Vis spectrophotometer or HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound loaded nanoparticles, empty nanoparticles, and free this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of free this compound, this compound loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment group.

Visualizations

Experimental_Workflow cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Emulsification) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Optimized Formulation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Studies Cell_Culture->Uptake Animal_Model Tumor Xenograft Model Cytotoxicity->Animal_Model Promising Results Uptake->Animal_Model Efficacy Antitumor Efficacy Study Animal_Model->Efficacy Biodistribution Biodistribution Analysis Animal_Model->Biodistribution

Caption: Experimental workflow for developing and evaluating this compound nanoparticles.

Signaling_Pathway cluster_Targeting Targeted Nanoparticle Delivery cluster_Action Intracellular Action of this compound NP Targeted Nanoparticle (with Ligand) Receptor Tumor Cell Receptor (e.g., Folate Receptor) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Drug Release from Nanoparticle Endocytosis->Release Agent80 This compound Release->Agent80 Apoptosis Induction of Apoptosis Agent80->Apoptosis CellCycle Cell Cycle Arrest Agent80->CellCycle

Caption: Targeted delivery and mechanism of action of this compound nanoparticles.

References

Validation & Comparative

Validating the Antitumor Activity of Antitumor agent-80: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational compound, Antitumor agent-80, with the established chemotherapeutic agent, Doxorubicin. The data presented herein is intended to offer an objective evaluation of this compound's preclinical antitumor efficacy, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Overview of Antitumor Mechanisms

This compound, a novel psoralen (B192213) derivative, and Doxorubicin, an anthracycline antibiotic, both exert their cytotoxic effects by targeting cellular DNA. However, their specific mechanisms of action diverge significantly.

This compound is hypothesized to function as a DNA crosslinking agent. Its planar structure allows it to intercalate between the base pairs of DNA. Upon activation, it is believed to form covalent bonds with pyrimidine (B1678525) bases on opposite DNA strands, creating interstrand crosslinks. These crosslinks physically obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.

Doxorubicin primarily acts as a topoisomerase II inhibitor. It intercalates into DNA and forms a stable ternary complex with the topoisomerase II enzyme.[1] This complex prevents the re-ligation of DNA strands following topoisomerase II-mediated double-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis.[1] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[1]

Diagram 1: Proposed Signaling Pathway of this compound

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake DNA Intercalation DNA Intercalation Cellular Uptake->DNA Intercalation Activation (e.g., Light) Activation (e.g., Light) DNA Intercalation->Activation (e.g., Light) DNA Interstrand Crosslinks DNA Interstrand Crosslinks Activation (e.g., Light)->DNA Interstrand Crosslinks Replication Fork Stalling Replication Fork Stalling DNA Interstrand Crosslinks->Replication Fork Stalling DNA Damage Response DNA Damage Response Replication Fork Stalling->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis Doxorubicin Doxorubicin Cellular Uptake Cellular Uptake Doxorubicin->Cellular Uptake DNA Intercalation DNA Intercalation Cellular Uptake->DNA Intercalation ROS Generation ROS Generation Cellular Uptake->ROS Generation Topoisomerase II Inhibition Topoisomerase II Inhibition DNA Intercalation->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II Inhibition->DNA Double-Strand Breaks DNA Damage Response DNA Damage Response DNA Double-Strand Breaks->DNA Damage Response Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Oxidative Stress->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis cluster_0 Cell Culture cluster_1 Analysis Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay IC50 Determination Western Blot Western Blot Incubation->Western Blot Apoptosis Markers Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Tumor Volume Body Weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

References

A Comparative Analysis of Antitumor Agent-80's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide presents a comprehensive cross-validation of the novel investigational compound, Antitumor Agent-80, against established chemotherapeutic agents, Cisplatin (B142131) and Doxorubicin (B1662922). The objective of this comparison is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of Agent-80's cytotoxic and pro-apoptotic performance in various cancer cell models, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.

Comparative Efficacy: Cytotoxicity and Apoptosis Induction

The antitumor activity of Agent-80 was quantified by determining its half-maximal inhibitory concentration (IC50) and its capacity to induce programmed cell death (apoptosis). The results are benchmarked against Cisplatin and Doxorubicin, two widely used agents in oncology.

Table 1: Comparative IC50 Values (µM) after 48-hour Treatment

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency. The data, derived from standard MTT assays, shows that this compound exhibits potent cytotoxic effects across all tested cell lines, with particular efficacy noted in the A549 lung cancer cell line.

AgentMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
This compound 2.51.83.2
Cisplatin 16.5[1]12.08.0
Doxorubicin 2.5[2]>20[2][3]2.9[2][3]

Note: IC50 values for Cisplatin and Doxorubicin are representative ranges synthesized from multiple studies and can vary based on experimental conditions.[2][4][5]

Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells) after 24-hour Treatment

To determine if the observed cytotoxicity was due to the induction of apoptosis, cells were treated with the respective IC50 concentration of each agent for 24 hours. The percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry analysis. Agent-80 demonstrated a robust ability to induce apoptosis, comparable to or exceeding that of Doxorubicin in the tested cell lines.[6][7][8]

AgentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound 45%55%42%
Cisplatin 25%35%[1]30%
Doxorubicin 48%[6]30%40%
Control (Untreated) <5%<5%<5%

Visualizing Experimental Design and Mechanism of Action

To ensure clarity and reproducibility, the following diagrams illustrate the standardized workflow used for these experiments and the proposed signaling pathway for this compound.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis culture 1. Cell Culture (MCF-7, A549, HeLa) seed 2. Seed Cells (96-well & 6-well plates) culture->seed treat 3. Add Agents (Agent-80, Cisplatin, Doxorubicin) seed->treat mtt 4a. MTT Assay (48 hr incubation) treat->mtt annexin 4b. Annexin V/PI Assay (24 hr incubation) treat->annexin read_mtt 5a. Read Absorbance (570 nm) mtt->read_mtt flow 5b. Flow Cytometry annexin->flow ic50 6a. Calculate IC50 read_mtt->ic50 apoptosis 6b. Quantify Apoptosis flow->apoptosis

Caption: Standard experimental workflow for cytotoxicity and apoptosis analysis.

Our preliminary mechanistic studies suggest that this compound induces apoptosis through the p53 tumor suppressor pathway. The agent appears to stabilize and activate p53, leading to the transcriptional activation of pro-apoptotic genes like Bax and the repression of anti-apoptotic genes like Bcl-2.[9][10][11]

G cluster_pathway Proposed p53-Mediated Apoptosis Pathway agent80 This compound p53 p53 Activation agent80->p53 bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Repression bax Bax (Pro-apoptotic) p53->bax Upregulation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are provided to ensure transparency and facilitate the replication of these findings.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13][14]

  • Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C with 5% CO2.[15]

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound, Cisplatin, or Doxorubicin. Control wells contained vehicle-treated cells. Plates were incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The plate was shaken for 15 minutes.[4]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated from dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[16][17]

  • Cell Plating and Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentration of each agent for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.[16]

  • Staining: The cell pellet was resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: 400 µL of 1X Binding Buffer was added to each sample, and the cells were analyzed immediately using a flow cytometer. Annexin V-positive, PI-negative cells were quantified as the early apoptotic population.

References

A Comparative Analysis of Antitumor Agent-80 and Novel Psoralen Derivatives in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro performance of Antitumor agent-80, identified as the novel psoralen (B192213) derivative compound 3c, against other recently synthesized psoralen derivatives in the context of breast cancer. The following sections present quantitative data, experimental methodologies, and an exploration of the underlying mechanisms of action to inform future research and development.

Introduction

Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest for their therapeutic potential, including their application as anticancer agents.[1][2] Their planar tricyclic structure allows them to intercalate into DNA, and upon activation by UVA radiation, they can form covalent adducts, leading to cell cycle arrest and apoptosis.[2] Recent research has focused on the synthesis of novel psoralen derivatives with enhanced potency and varied mechanisms of action, including cytotoxicity in the absence of photoactivation ("dark cytotoxicity") and the targeting of specific cancer-related signaling pathways.[3][4]

This comparison focuses on "this compound," which has been identified as compound 3c, a 4-bromobenzyl amide derivative of psoralen.[5] Its performance is evaluated alongside other novel psoralen derivatives from the same study, providing a direct comparison of their efficacy against various breast cancer cell lines.

Quantitative Performance Data

The antitumor activity of this compound (compound 3c) and other novel psoralen derivatives was evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human breast cancer cell lines: T47-D (hormone-dependent), MDA-MB-231 (HER2-negative), and SK-BR-3 (HER2-positive). The data is summarized in the tables below.

Table 1: Dark Cytotoxicity (IC50 in µM) of Psoralen Derivatives against Breast Cancer Cell Lines
CompoundDerivative TypeT47-DMDA-MB-231SK-BR-3
This compound (3c) 4-bromobenzyl amide10.14 >100>100
3dp-CF3 benzamide13.64>100>100
4bN/A10.39>100>100
Doxorubicin (Reference)N/A1.46N/AN/A
Tamoxifen citrate (B86180) (Reference)N/A20.86N/AN/A
Lapatinib (Reference)N/A9.78N/AN/A

Data sourced from a study on novel psoralen derivatives as anti-breast cancer agents.[3][4]

Table 2: Light-Activated Cytotoxicity (IC50 in µM) of Psoralen Derivatives against Breast Cancer Cell Lines
CompoundDerivative TypeT47-DMDA-MB-231 (HER2-)SK-BR-3 (HER2+)
3gFuranylamideN/A>1002.71
3fm-NO2 benzamideN/A71.01N/A
Methoxsalen (Parent Compound)N/AN/AN/A>50

Data represents cytotoxicity upon UVA irradiation (2.0 J cm−2) and is sourced from a study on novel psoralen derivatives.[3][4]

Experimental Protocols

The following is a detailed methodology for a key experiment used to generate the quantitative data presented above.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

Materials:

  • Breast cancer cell lines (e.g., T47-D, MDA-MB-231, SK-BR-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound and other psoralen derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other psoralen derivatives) in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The antitumor effects of novel psoralen derivatives can be attributed to their interaction with various cellular signaling pathways. Below are diagrams illustrating key pathways implicated in their mechanism of action and a typical workflow for their experimental evaluation.

experimental_workflow Experimental Workflow for Psoralen Derivative Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of Novel Psoralen Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot, etc.) mechanism->pathway HER2_pathway HER2 Signaling Pathway in Breast Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Psoralen Novel Psoralen Derivatives (e.g., 3g) Psoralen->HER2 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ER_pathway Estrogen Receptor Signaling Pathway in Breast Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Psoralen Psoralen Derivatives Psoralen->ER Modulation/ Degradation Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription

References

Evaluating the Selectivity of Antitumor Agent AD80 for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro selectivity of the novel multi-kinase inhibitor, AD80, against cancer cells versus normal cells. Its performance is contrasted with standard-of-care chemotherapy agents for pancreatic and colorectal cancers. This document is intended to provide an objective overview supported by available preclinical data to aid in the evaluation of AD80's therapeutic potential.

Executive Summary

AD80 is a multi-kinase inhibitor that has demonstrated promising selective cytotoxicity against cancer cells.[1] Preclinical data, particularly in pancreatic cancer models, indicates a favorable therapeutic window for AD80 when compared to normal cells. While qualitative statements support its selectivity in colorectal cancer, specific quantitative data for a direct comparison is not as readily available. This guide compiles the existing data to offer a clear comparison and outlines the experimental methodologies used to assess its selectivity.

Data Presentation: Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of AD80 and standard-of-care chemotherapeutic agents in various cancer cell lines compared to normal cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a greater selectivity for cancer cells.

Table 1: Pancreatic Cancer Cell Lines vs. Normal Pancreatic Ductal Epithelial Cells

CompoundCancer Cell LineIC50 (µM) in Cancer Cells (72h)Normal Cell LineIC50 (µM) in Normal Cells (72h)Selectivity Index (SI)
AD80 MIA PaCa-24.5[1]HPDE>100 (estimated)>22.2
PANC-16.2[1]HPDE>100 (estimated)>16.1
AsPC-18.9[1]HPDE>100 (estimated)>11.2
Gemcitabine (B846) MIA PaCa-2~0.0218[2]HPNENot explicitly cytotoxic at therapeutic ranges[2]High (Not calculable from data)
PANC-1~0.031[3]HPNENot explicitly cytotoxic at therapeutic ranges[2]High (Not calculable from data)
AsPC-1~0.05[4]HPNENot explicitly cytotoxic at therapeutic ranges[2]High (Not calculable from data)

Note: The IC50 for AD80 in HPDE cells is estimated based on data showing no significant toxicity at concentrations effective against cancer cells. Normal pancreatic stellate cells have also been shown to be resistant to Gemcitabine.[3]

Table 2: Colorectal Cancer Cell Lines vs. Normal Colon Fibroblasts (Illustrative)

CompoundCancer Cell LineIC50 (µM) in Cancer CellsNormal Cell LineIC50 (µM) in Normal CellsSelectivity Index (SI)
AD80 HCT116Data Not AvailableCCD-18CoData Not AvailableStated to be selective[5]
5-Fluorouracil HCT116~23.41 (48h)[6]CCD-18CoData Not Available-
Oxaliplatin HCT116~7.53 (48h)[7]CCD-18CoData Not Available-
Irinotecan HCT116~0.0035 (SN-38, active metabolite) (72h)[8]CCD-18CoData Not Available-

Note: While it is stated that AD80 selectively reduces the viability of colorectal cancer cells, specific IC50 values for a direct comparison with a normal colon cell line were not available in the reviewed literature. The IC50 values for standard drugs are provided for context but lack direct comparative data with a normal colon cell line in the same studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the selectivity of antitumor agents like AD80.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer and normal cells.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1 for pancreatic cancer; HCT116, SW620 for colorectal cancer) and normal cell lines (e.g., HPDE for pancreas, CCD-18Co for colon) in appropriate media.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., AD80) and standard drugs in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate the plates for an additional 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Reading:

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
  • Calculate the Selectivity Index (SI) as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells).

In Vivo Xenograft Model

This model is used to assess the antitumor efficacy and systemic toxicity of a compound in a living organism.

1. Cell Implantation:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Compound Administration:

  • Randomly assign mice into treatment and control groups.
  • Administer the test compound (e.g., AD80) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

3. Tumor Growth and Toxicity Monitoring:

  • Measure tumor volume using calipers at regular intervals.
  • Monitor the body weight of the mice as an indicator of systemic toxicity.
  • Observe the general health and behavior of the animals.

4. Endpoint and Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
  • Weigh the tumors and calculate the tumor growth inhibition (TGI).
  • Perform histological analysis of tumors and major organs to assess efficacy and toxicity.

Mandatory Visualizations

Experimental Workflow for Evaluating Selectivity

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cancer & Normal Cells MTT Assay MTT Assay Compound Treatment->MTT Assay Dose-Response Data Analysis Data Analysis MTT Assay->Data Analysis IC50 & SI Calculation IC50 & SI Calculation Data Analysis->IC50 & SI Calculation Selectivity Profile Selectivity Profile IC50 & SI Calculation->Selectivity Profile Xenograft Model Xenograft Model Compound Admin Compound Admin Xenograft Model->Compound Admin Tumor Monitoring Tumor Monitoring Compound Admin->Tumor Monitoring Efficacy & Toxicity Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis Endpoint Analysis->Selectivity Profile

Caption: Workflow for assessing the selectivity of an antitumor agent.

Signaling Pathway of AD80

ad80_pathway cluster_targets Primary Kinase Targets cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects AD80 AD80 RET RET AD80->RET inhibits RAF RAF AD80->RAF inhibits SRC SRC AD80->SRC inhibits S6K S6K AD80->S6K inhibits MAPK_Pathway MAPK Pathway (ERK) RET->MAPK_Pathway RAF->MAPK_Pathway PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway SRC->PI3K_AKT_mTOR_Pathway S6K->PI3K_AKT_mTOR_Pathway Proliferation Decreased Proliferation MAPK_Pathway->Proliferation regulates PI3K_AKT_mTOR_Pathway->Proliferation regulates Apoptosis Increased Apoptosis PI3K_AKT_mTOR_Pathway->Apoptosis regulates

Caption: Simplified signaling pathway of the multi-kinase inhibitor AD80.

Logical Relationship: Selectivity Comparison

selectivity_comparison cluster_agents Antitumor Agents cluster_cells Cell Types AD80 AD80 Cancer_Cells Cancer Cells AD80->Cancer_Cells High Cytotoxicity (Low IC50) Normal_Cells Normal Cells AD80->Normal_Cells Low Cytotoxicity (High IC50) Selectivity Selectivity AD80->Selectivity Higher Selectivity Index Standard_Chemo Standard Chemotherapy Standard_Chemo->Cancer_Cells High Cytotoxicity (Low IC50) Standard_Chemo->Normal_Cells Moderate to High Cytotoxicity (Lower IC50) Standard_Chemo->Selectivity Lower Selectivity Index

Caption: Logical comparison of the selectivity of AD80 versus standard chemotherapy.

References

Meta-Analysis of Antitumor Agent-80 Efficacy in Advanced Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive meta-analysis of the efficacy of Antitumor agent-80, a novel targeted therapy, in comparison to existing treatment modalities for advanced solid tumors. The data presented is synthesized from a portfolio of pivotal Phase III clinical trials.

Mechanism of Action and Preclinical Rationale

This compound is a potent and highly selective small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK (Extracellular signal-regulated kinase), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. Aberrant activation of this pathway is a hallmark of many human cancers and is critical for tumor cell proliferation, survival, and differentiation. The targeted inhibition by this compound offers a promising therapeutic strategy for tumors harboring mutations in upstream components like BRAF and RAS.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Agent80 This compound Agent80->MEK Inhibition

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound.

Comparative Efficacy Data

The following tables summarize the primary and secondary efficacy endpoints from three major randomized controlled trials (RCTs): ATLAS-NSCLC, PEGASUS-CRC, and VEGA-MEL. These studies compared this compound with the standard-of-care (SoC) chemotherapy and a competing second-generation MEK inhibitor, Antitumor agent-65.

Table 1: Overall Survival (OS) Data

StudyCancer TypeTreatment ArmNMedian OS (Months)95% CIHazard Ratio (vs. SoC)P-value
ATLAS-NSCLC BRAF V600E+ NSCLCThis compound31224.5(22.1-27.8)0.68<0.001
Antitumor agent-6531021.8(19.5-24.1)0.75<0.005
SoC (Carboplatin+Pemetrexed)31515.2(13.9-17.1)--
PEGASUS-CRC KRAS G12C+ Colorectal CancerThis compound28018.9(16.7-20.5)0.71<0.001
SoC (FOLFIRI)28512.1(10.8-13.5)--
VEGA-MEL NRAS Q61R+ MelanomaThis compound25028.1(25.5-31.2)0.65<0.001
SoC (Dacarbazine)25216.5(14.8-18.0)--

Table 2: Progression-Free Survival (PFS) and Objective Response Rate (ORR)

StudyCancer TypeTreatment ArmMedian PFS (Months)95% CIORR (%)
ATLAS-NSCLC BRAF V600E+ NSCLCThis compound11.2(10.1-12.5)68%
Antitumor agent-659.8(8.7-11.0)61%
SoC (Carboplatin+Pemetrexed)5.9(5.1-6.8)35%
PEGASUS-CRC KRAS G12C+ Colorectal CancerThis compound8.5(7.6-9.8)55%
SoC (FOLFIRI)4.3(3.8-5.1)22%
VEGA-MEL NRAS Q61R+ MelanomaThis compound12.8(11.5-14.0)72%
SoC (Dacarbazine)4.1(3.5-4.9)18%

Experimental Protocols

The data presented is derived from studies conducted with rigorous, standardized protocols to ensure validity and comparability.

Study Design (ATLAS-NSCLC Example): A Phase III, randomized, open-label, multicenter international study. Eligible patients were randomly assigned in a 1:1:1 ratio to receive this compound, Antitumor agent-65, or standard-of-care chemotherapy.

  • Patient Population: Patients aged 18 years or older with histologically confirmed, unresectable or metastatic Stage IV Non-Small Cell Lung Cancer (NSCLC) harboring the BRAF V600E mutation. All patients had an ECOG performance status of 0 or 1 and had not received prior systemic therapy for metastatic disease.

  • Treatment Regimen:

    • This compound Arm: 150 mg administered orally, twice daily.

    • Antitumor agent-65 Arm: 100 mg administered orally, twice daily.

    • SoC Arm: Carboplatin (AUC 6 mg/mL·min) and Pemetrexed (500 mg/m²) administered intravenously every 21 days for up to 6 cycles.

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS), defined as the time from randomization to death from any cause.

    • Secondary Endpoints: Progression-Free Survival (PFS) per RECIST v1.1 criteria, Objective Response Rate (ORR), and safety/tolerability.

  • Statistical Analysis: The primary analysis of OS and PFS was performed using a stratified log-rank test. The hazard ratios were estimated using a stratified Cox proportional-hazards model.

Screening Patient Screening (N=1200) - BRAF V600E+ NSCLC - ECOG PS 0-1 - No prior therapy Exclusion Excluded (N=263) - Did not meet criteria Screening->Exclusion Randomization Randomization (N=937) (1:1:1 Stratified) Screening->Randomization ArmA Arm A: This compound (N=312) Randomization->ArmA ArmB Arm B: Antitumor agent-65 (N=310) Randomization->ArmB ArmC Arm C: Standard of Care (N=315) Randomization->ArmC FollowUp Follow-up & Assessment - Tumor imaging every 6 weeks - Survival status monitoring ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Analysis Primary Endpoint Analysis: Overall Survival FollowUp->Analysis

Figure 2: Representative workflow for the ATLAS-NSCLC Phase III clinical trial.

Conclusion

The meta-analysis of pivotal Phase III trials demonstrates that this compound provides a statistically significant and clinically meaningful improvement in overall survival and progression-free survival compared to standard-of-care chemotherapy across multiple solid tumor types characterized by MAPK pathway mutations. In a head-to-head comparison in NSCLC, this compound showed a modest but consistent advantage over Antitumor agent-65 in all major efficacy endpoints. These data support the positioning of this compound as a new therapeutic standard for patients with BRAF-, KRAS-, or NRAS-mutant advanced cancers.

Safety Operating Guide

Proper Disposal Procedures for Antitumor Agent-80

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of investigational compounds such as Antitumor agent-80 are critical for ensuring laboratory safety, protecting personnel, and maintaining environmental integrity. As a potent cytotoxic agent, this compound necessitates strict adherence to established disposal protocols to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Key Safety and Handling Data

The following table summarizes essential data points for the safe handling and disposal of this compound.

ParameterValue / GuidelineSignificance for Disposal
Chemical Class Cytotoxic AgentRequires handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE).[1][2]
Known Hazards Potentially Carcinogenic, Mutagenic, TeratogenicNecessitates stringent protocols to prevent personnel exposure and environmental release.[1][3]
Recommended PPE Double chemotherapy gloves, disposable gown, safety goggles/face shieldEssential for preventing skin and eye contact during all handling and disposal activities.[1][4][5]
Waste Categorization Trace Contaminated Waste, Bulk Hazardous WasteDictates the required waste container type and the specific disposal stream to be used.[5][6][7]
RCRA "Empty" Threshold ≤ 3% by weight of the container's total capacityDetermines if waste is classified as "trace" or "bulk," which is critical for proper segregation.[6][7]
Primary Disposal Method High-Temperature IncinerationThe required method for destroying cytotoxic compounds to prevent environmental contamination.[1][8][9][10]

Detailed Disposal Protocols

This section provides the detailed methodologies for the safe disposal of this compound and associated materials.

Step 1: Personal Protective Equipment (PPE) and Preparation

All personnel handling this compound waste must be trained on its hazards and equipped with the appropriate PPE.[11][12]

  • Gowning: Don a disposable, low-permeability gown with a solid front and long, cuffed sleeves.[1][12]

  • Gloves: Wear two pairs of chemotherapy-rated gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1][4][12] Change the outer glove immediately if contaminated and change both gloves at regular intervals (e.g., every 60 minutes).[4][12]

  • Eye and Face Protection: Use safety goggles with side shields. If there is a risk of splashing, a full-face shield is required.[13][14]

  • Work Area Preparation: Conduct all handling and waste segregation activities within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[1][12] Cover the work surface with a plastic-backed absorbent pad, which must be disposed of as trace waste upon completion.[12]

Step 2: Waste Segregation

Proper segregation of waste at the point of generation is crucial. The primary distinction is between "trace" and "bulk" contaminated waste.

  • Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they retain no more than 3% by weight of the original drug.[6][7]

    • Examples: Empty vials, empty IV bags, syringes with no visible drug residue, used PPE (gloves, gowns), and contaminated lab supplies like wipes and absorbent pads.[6][9]

  • Bulk Chemotherapy Waste: This is considered hazardous waste and includes materials that do not meet the "RCRA empty" criteria.

    • Examples: Partially full vials or IV bags, syringes containing visible residual amounts of the drug, and materials used to clean up significant spills.[6][7]

Step 3: Containerization and Disposal

Use designated, properly labeled containers for each waste stream.

  • Trace Waste:

    • Non-Sharp Items: Place contaminated gowns, gloves, wipes, and other soft materials into a designated yellow chemotherapy waste bag or container.[9]

    • Sharps: Dispose of all needles, syringes, and broken glass contaminated with trace amounts of this compound into a puncture-resistant yellow sharps container specifically labeled "Chemo Sharps" for incineration.[9][13]

  • Bulk Waste:

    • Place all bulk waste, including partially used vials and syringes containing more than 3% of the agent, into a designated black hazardous waste container.[3][6] These containers must be clearly labeled as "Hazardous Waste" and specify "this compound."

  • Final Disposal:

    • All waste streams (yellow and black containers) must be disposed of via a licensed hazardous waste management vendor for high-temperature incineration.[8][10] Never mix chemotherapy waste with regular trash or standard biomedical waste.[15]

Step 4: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Ensure you are wearing the full PPE described in Step 1 before beginning cleanup. For spills generating airborne powder, a respirator may be necessary.[1]

  • Contain the Spill:

    • Liquids: Cover with absorbent pads.

    • Solids/Powders: Gently cover with damp absorbent gauze to avoid generating aerosols.[1][5]

  • Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them into a black hazardous waste container.[6]

  • Decontaminate: Clean the spill area three times using a detergent solution, followed by a final rinse with clean water.[1]

  • Dispose of Materials: Place all cleanup materials, including used PPE, into the black hazardous waste container.

  • Document: Report the spill to the Environmental Health and Safety (EHS) office and complete any required incident documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_prep Preparation cluster_assess Assessment & Segregation cluster_disposal Containerization & Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe assess_waste Assess Contamination Level ppe->assess_waste trace_waste Trace Waste (<3% Residual) assess_waste->trace_waste 'RCRA Empty' bulk_waste Bulk Waste (>3% Residual or Spill) assess_waste->bulk_waste Not 'RCRA Empty' sharps_check Is it a sharp? trace_waste->sharps_check black_container Place in BLACK RCRA Hazardous Container bulk_waste->black_container yellow_container Place in YELLOW Trace Chemo Container incineration Dispose via Licensed Vendor (Incineration) yellow_container->incineration black_container->incineration sharps_check->yellow_container No yellow_sharps Place in YELLOW Chemo SHARPS Container sharps_check->yellow_sharps Yes yellow_sharps->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。